2-(Aminomethyl)-4-fluoronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
(4-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChI Key |
PPFOBRPGMNEBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-4-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic route and detailed characterization of the novel compound, 2-(Aminomethyl)-4-fluoronaphthalene. Due to the absence of published literature on this specific molecule, this guide outlines a plausible and scientifically sound multi-step synthesis based on established chemical reactions. Furthermore, it presents predicted analytical data to aid in the identification and characterization of the target compound.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached in three main stages, starting from the hypothetical precursor 4-fluoro-2-naphthylamine. The overall workflow involves the conversion of the amino group to a bromo substituent via a Sandmeyer reaction, followed by a Rosenmund-von Braun cyanation, and concluding with the reduction of the nitrile to the desired aminomethyl group.
Synthesis Workflow Diagram
Caption: Proposed three-stage synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental stages in the proposed synthesis.
Stage 1: Synthesis of 2-Bromo-4-fluoronaphthalene from 4-Fluoro-2-naphthylamine (Sandmeyer Reaction)
This procedure is based on the well-established Sandmeyer reaction for the conversion of aryl amines to aryl halides.[1][2][3]
Materials:
-
4-Fluoro-2-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-fluoro-2-naphthylamine in aqueous hydrobromic acid is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with dilute sodium hydroxide solution and then with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-bromo-4-fluoronaphthalene.
Stage 2: Synthesis of 4-Fluoro-2-cyanonaphthalene (Rosenmund-von Braun Reaction)
This reaction facilitates the conversion of the aryl bromide to an aryl nitrile.[4][5][6][7]
Materials:
-
2-Bromo-4-fluoronaphthalene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Toluene
Procedure:
-
A mixture of 2-bromo-4-fluoronaphthalene and copper(I) cyanide in anhydrous N,N-dimethylformamide is heated to reflux under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.
-
The mixture is stirred for 30 minutes, and the product is extracted with toluene.
-
The organic layer is washed with water, dilute hydrochloric acid, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude 4-fluoro-2-cyanonaphthalene is purified by column chromatography.
Stage 3: Synthesis of this compound (Nitrile Reduction)
The final step involves the reduction of the nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride.[8][9]
Materials:
-
4-Fluoro-2-cyanonaphthalene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent.
-
Diethyl ether
Procedure:
-
A solution of 4-fluoro-2-cyanonaphthalene in anhydrous tetrahydrofuran is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by TLC.
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the careful, sequential addition of water and then a sodium hydroxide solution.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and characterization of this compound and its intermediates. Please note that as this is a proposed synthesis, the yields are estimates based on analogous reactions, and the physical constants are predicted.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Physical State |
| 2-Bromo-4-fluoronaphthalene | C₁₀H₆BrF | 225.06 | 70-80 | Solid |
| 4-Fluoro-2-cyanonaphthalene | C₁₁H₆FN | 171.17 | 65-75 | Solid |
| This compound | C₁₁H₁₀FN | 175.20 | 80-90 | Solid/Oil |
Characterization of this compound
As no experimental data is available, the following characterization profile is predicted based on the chemical structure and spectroscopic data of analogous naphthalene derivatives.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (6H) in the range of 7.0-8.0 ppm, with characteristic couplings including those to the fluorine atom. A singlet or AB quartet for the benzylic CH₂ protons around 3.8-4.2 ppm. A broad singlet for the NH₂ protons around 1.5-2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm, with carbon signals showing C-F coupling. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The benzylic carbon (CH₂) signal is expected around 45-50 ppm. |
| IR Spectroscopy | N-H stretching vibrations (two bands for a primary amine) in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-N stretching vibrations around 1020-1250 cm⁻¹. A strong C-F stretching band in the region of 1000-1300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 175. A significant fragment ion peak corresponding to the loss of the amino group (M-16) or the aminomethyl group (M-30). |
Disclaimer: The synthetic protocols and characterization data provided in this document are based on established chemical principles and data from analogous compounds. These should be considered as a guide for experimental work, and optimization may be required. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
An In-depth Technical Guide to 2-(Aminomethyl)-4-fluoronaphthalene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific discovery and detailed biological activity of 2-(Aminomethyl)-4-fluoronaphthalene is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds to offer insights into its synthesis, potential properties, and applications for research and drug development.
Introduction
Naphthalene-based compounds form the scaffold of numerous biologically active molecules and therapeutic agents. The introduction of specific functional groups, such as an aminomethyl group and a fluorine atom, can significantly modulate their physicochemical properties, pharmacokinetic profiles, and target interactions. This compound is a synthetic organic compound that, while not extensively documented, holds potential as a valuable building block in medicinal chemistry and materials science. This guide details a plausible synthetic route, outlines its expected chemical characteristics, and explores its potential biological significance based on analogous structures.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₀FN | |
| Molecular Weight | 175.20 g/mol | |
| Appearance | Expected to be a solid at room temperature | General properties of similar aromatic amines |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility of functionalized naphthalenes[1][2] |
| pKa (of the amine) | Estimated to be around 9-10 | Typical pKa for a primary benzylic amine |
Synthesis of this compound
A definitive, published synthesis for this compound is not available. However, a plausible and efficient multi-step synthetic pathway can be designed based on well-established organic reactions, starting from commercially available 1-fluoronaphthalene.
Proposed Synthetic Pathway
The proposed synthesis involves three key steps: Friedel-Crafts acylation, oxime formation, and subsequent reduction to the desired primary amine.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for each step of the proposed synthesis. These are based on standard laboratory procedures for analogous reactions.
Step 1: Friedel-Crafts Acylation of 1-Fluoronaphthalene
-
Objective: To introduce an acetyl group at the 2-position of 1-fluoronaphthalene.
-
Materials: 1-Fluoronaphthalene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in the chosen solvent at 0 °C, add acetyl chloride dropwise.
-
After the addition is complete, add 1-fluoronaphthalene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (2-acetyl-4-fluoronaphthalene) by column chromatography or recrystallization.
-
Step 2: Oximation of 2-Acetyl-4-fluoronaphthalene
-
Objective: To convert the ketone to an oxime, which is a precursor to the amine.
-
Materials: 2-Acetyl-4-fluoronaphthalene, hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine), and a protic solvent (e.g., ethanol).
-
Procedure:
-
Dissolve 2-acetyl-4-fluoronaphthalene in ethanol.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the precipitate, wash with water, and dry to obtain 2-acetyl-4-fluoronaphthalene oxime.
-
Step 3: Reduction of the Oxime to this compound
-
Objective: To reduce the oxime to the target primary amine.
-
Materials: 2-Acetyl-4-fluoronaphthalene oxime, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) for LiAlH₄ or ethanol for catalytic hydrogenation).
-
Procedure (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Add a solution of the oxime in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by acid-base extraction or chromatography.
-
Potential Biological Activity and Applications in Drug Discovery
While direct biological data for this compound is scarce, the activities of related fluorinated and aminomethylated naphthalene derivatives suggest several areas of potential therapeutic interest.
Rationale for Potential Activity
-
Naphthalene Scaffold: The naphthalene ring system is a common feature in many drugs and biologically active compounds, providing a rigid framework for the presentation of functional groups.
-
Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule.
-
Aminomethyl Group: The primary amine can act as a key hydrogen bond donor and acceptor, and it provides a handle for further chemical modification to modulate solubility and target engagement.
Hypothetical Signaling Pathway Involvement
Based on the activities of structurally similar compounds, this compound could potentially interact with various biological targets. For instance, many naphthalene derivatives exhibit anticancer properties by interfering with cell signaling pathways. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related pathway.
References
A Technical Guide to the Spectroscopic Analysis of 2-(Aminomethyl)-4-fluoronaphthalene
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected spectroscopic data for the structural elucidation of 2-(Aminomethyl)-4-fluoronaphthalene. The techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific compound is not publicly available, this document presents predicted data based on the analysis of structurally similar compounds, alongside detailed, standardized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of related naphthalene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The fluorine atom will cause characteristic splitting patterns (coupling) for nearby protons.
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.2 | Multiplet | - | Aromatic (H5, H8) |
| ~ 7.2 - 7.6 | Multiplet | - | Aromatic (H1, H6, H7) |
| ~ 7.0 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Aromatic (H3) |
| ~ 4.0 | Singlet | - | -CH₂- (Methylene) |
| ~ 1.5 - 2.5 | Broad Singlet | - | -NH₂ (Amine) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 (d, ¹JC-F ≈ 250 Hz) | C4 (C-F) |
| ~ 130 - 135 | Quaternary Carbons (C4a, C8a) |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | Quaternary Carbon (C2) |
| ~ 110 - 115 (d, ²JC-F ≈ 20-25 Hz) | C3 |
| ~ 45 | -CH₂- (Methylene) |
Note: 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted IR Absorption Data (ATR) | ||
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch.[1] |
| 2850 - 2960 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1600 - 1620 | Medium | C=C aromatic ring stretch |
| 1500 - 1585 | Strong | C=C aromatic ring stretch.[1] |
| 1200 - 1270 | Strong | C-F stretch |
| 1000 - 1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely produce a prominent protonated molecular ion [M+H]⁺.[2][3]
| Predicted Mass Spectrometry Data (ESI-MS) | |
| m/z (Mass-to-Charge Ratio) | Assignment |
| 176.08 | [M+H]⁺ (Protonated Molecule) |
| 159.05 | [M-NH₂]⁺ (Loss of aminomethyl radical) |
| 146.05 | [C₁₀H₇F]⁺ (Fluoronaphthalene fragment) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard procedures for the analysis of small organic molecules.
NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis.[4][5]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5][6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are introduced.[4][5] The sample height should be around 4-5 cm.[4]
-
Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[4] Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for complete structural assignment.[7]
IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for obtaining IR spectra with minimal sample preparation.[8][9]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[10] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.[11]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[9][10]
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (ESI-MS)
Electrospray ionization coupled with a high-resolution mass spectrometer (like TOF or Orbitrap) allows for accurate mass determination.[12]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 ppm) in a suitable volatile solvent, such as methanol or acetonitrile.[12] The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.
-
Blank Analysis: First, inject a blank solvent sample to ensure there is no contamination in the system.[12]
-
Instrument Setup: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[3][13] Typical ESI conditions include a capillary voltage of 3-4 kV, a nebulizing gas pressure of ~15 psi, and a drying gas flow of 4-12 L/min.[12]
-
Data Acquisition: Acquire the mass spectrum. The primary ion to look for in positive mode is the protonated molecule, [M+H]⁺.[12]
-
Tandem MS (MS/MS): To gain further structural information, perform a tandem MS experiment. This involves selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[13]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. agilent.com [agilent.com]
- 10. google.com [google.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. arts-sciences.und.edu [arts-sciences.und.edu]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 2-(Aminomethyl)-4-fluoronaphthalene: A Technical Whitepaper
Disclaimer: The following technical guide is a predictive analysis based on the known biological activities of structurally similar naphthalene derivatives. As of the date of this publication, no specific biological data for 2-(Aminomethyl)-4-fluoronaphthalene has been reported in the peer-reviewed literature. The experimental data, protocols, and pathways described herein are hypothetical and intended to serve as a directional guide for future research.
Introduction
Naphthalene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibitory activities. The incorporation of a fluorine atom into pharmacologically active molecules has been shown to frequently enhance metabolic stability, binding affinity, and overall efficacy. Furthermore, the aminomethyl group can serve as a key pharmacophore, enabling interactions with various biological targets. This document explores the potential biological activities of the novel compound, this compound, by drawing parallels with structurally related molecules.
Predicted Biological Activities
Based on the established bioactivities of analogous compounds, this compound is predicted to exhibit potential in the following areas:
-
Anticancer Activity: Fluorinated naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines. It is hypothesized that this compound may induce apoptosis or inhibit cell proliferation in cancer cells.
-
Enzyme Inhibition: The aminomethylnaphthalene moiety is present in various enzyme inhibitors. Potential targets for this compound could include kinases, topoisomerases, or cyclooxygenases, which are often dysregulated in disease states.
-
Serotonin and Norepinephrine Reuptake Inhibition: 1-Fluoronaphthalene serves as a precursor for the synthesis of potent inhibitors of serotonin and norepinephrine uptake. The structural similarity suggests that this compound could potentially interact with monoamine transporters.
Hypothetical Quantitative Data
To guide initial screening efforts, the following table summarizes plausible IC50 values for this compound against a panel of cancer cell lines and key enzymes. These values are extrapolated from published data on similar fluorinated and aminomethylated naphthalene derivatives.
| Assay Type | Target | Predicted IC50 (µM) |
| Anticancer Activity | MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.9 | |
| HCT116 (Colon Cancer) | 12.5 | |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | 2.1 |
| Topoisomerase II | 15.7 | |
| Sphingosine Kinase 1 (SphK1) | 9.8 |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for assessing the predicted biological activities of this compound.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound (0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
COX-2 Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on cyclooxygenase-2 (COX-2) activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.
-
Inhibitor Pre-incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound (0.01 to 10 µM) or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for 10 minutes at 37°C.
-
Reaction Termination: The reaction is terminated by the addition of a stop solution.
-
Prostaglandin E2 Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a plausible signaling pathway through which this compound might induce apoptosis in cancer cells.
Caption: Hypothetical apoptotic signaling pathway initiated by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the initial screening and characterization of this compound.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
While experimental data for this compound is currently unavailable, this technical guide provides a comprehensive, albeit predictive, overview of its potential biological activities. The proposed anticancer and enzyme inhibitory properties, supported by the known activities of structurally related naphthalene derivatives, warrant further investigation. The hypothetical data and detailed experimental protocols provided herein offer a solid foundation for initiating the biological evaluation of this promising compound. Future studies should focus on validating these predictions and elucidating the precise mechanism of action to fully assess the therapeutic potential of this compound.
In Silico Modeling of 2-(Aminomethyl)-4-fluoronaphthalene Interactions: A Technical Guide
This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the interactions of 2-(Aminomethyl)-4-fluoronaphthalene with a potential protein target. Due to the limited publicly available data on the specific biological activities of this compound, this document will use a representative protein target class, protein kinases, for illustrative purposes. The methodologies and principles described herein are broadly applicable to the in silico analysis of small molecule-protein interactions in drug discovery and development.
Introduction to this compound and In Silico Modeling
This compound is a synthetic organic compound characterized by a naphthalene core, an aminomethyl group, and a fluorine substituent. While specific biological targets have not been extensively documented in publicly accessible literature, its structural motifs are present in compounds with a range of biological activities. In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of techniques to predict and analyze the interactions of such small molecules with biological macromolecules. These methods can elucidate binding modes, predict binding affinities, and guide the rational design of more potent and selective drug candidates.
This guide will detail a hypothetical workflow for the in silico investigation of this compound, from initial protein target selection and preparation to advanced molecular dynamics simulations and binding free energy calculations.
Data Presentation: Hypothetical Interaction Metrics
The following tables summarize the kind of quantitative data that would be generated during an in silico modeling study of this compound against a panel of protein kinases. The data presented here is for illustrative purposes only.
Table 1: Molecular Docking Scores of this compound with Selected Protein Kinases
| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | 150 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.2 | 85 |
| c-Src Tyrosine Kinase (SRC) | 2SRC | -7.8 | 320 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.1 | 550 |
Table 2: Molecular Dynamics Simulation Stability Metrics for this compound-VEGFR2 Complex
| Simulation Time (ns) | RMSD of Protein (Å) | RMSD of Ligand (Å) | Radius of Gyration (Å) |
| 0 | 0.00 | 0.00 | 19.5 |
| 25 | 1.85 | 0.85 | 19.6 |
| 50 | 2.10 | 1.10 | 19.4 |
| 75 | 2.05 | 0.95 | 19.5 |
| 100 | 2.15 | 1.05 | 19.5 |
Table 3: Binding Free Energy Calculations for this compound-VEGFR2 Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -22.5 |
| Polar Solvation Energy | 35.2 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -38.2 |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in this guide.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein (e.g., VEGFR2, PDB ID: 1YWN) from the Protein Data Bank (PDB).
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. Assign partial charges using a force field such as AMBER or CHARMM.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
-
3D Structure Generation: Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand using a quantum mechanical method such as AM1-BCC.
Molecular Docking
-
Binding Site Definition: Define the binding site on the target protein based on the location of the co-crystallized ligand in the original PDB file or using a binding site prediction algorithm.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the defined binding site.
-
Pose Analysis: Analyze the top-scoring docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Molecular Dynamics (MD) Simulation
-
System Setup: Place the best-scoring docked complex from the molecular docking step into a periodic box of water molecules. Add counter-ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration protocol, including an initial energy minimization of the entire system, followed by a short MD simulation with position restraints on the protein and ligand heavy atoms, and a final unrestrained equilibration phase.
-
Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, including the calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration.
Binding Free Energy Calculation
-
MM/PBSA or MM/GBSA Calculation: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key residues responsible for ligand binding.
Visualizations
The following diagrams illustrate the in silico modeling workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: In Silico Modeling Workflow for Small Molecule-Protein Interactions.
Caption: Hypothesized Inhibition of the VEGFR2 Signaling Pathway.
An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 2-(Aminomethyl)-4-fluoronaphthalene and Related Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphthalene-Based Fluorophores
Naphthalene and its derivatives are a well-established class of fluorophores utilized in various scientific and biomedical applications. Their rigid, planar structure and extended π-electron conjugation result in favorable photophysical properties, including high fluorescence quantum yields and excellent photostability[1][2]. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of its absorption and emission characteristics, making them versatile tools in the development of fluorescent probes and labels for biological imaging and sensing[1][2].
The compound of interest, 2-(Aminomethyl)-4-fluoronaphthalene, incorporates an aminomethyl group at the 2-position and a fluorine atom at the 4-position. The aminomethyl group is expected to act as an electron-donating group, which typically leads to a red-shift in the absorption and emission spectra and can influence the quantum yield and lifetime. The fluorine atom, being an electron-withdrawing group, can also modulate the electronic properties of the naphthalene ring system.
Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime
The two key parameters that define the fluorescence characteristics of a molecule are its quantum yield (Φ) and fluorescence lifetime (τ).
-
Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. Naphthalene derivatives are known to exhibit a wide range of quantum yields, from as low as 0.01 to as high as 0.87, depending on their structure and the solvent environment[3].
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime is an intrinsic property of a fluorophore and is typically in the nanosecond (ns) range for small organic molecules[3]. It can be influenced by various factors, including the solvent, temperature, and the presence of quenchers.
Expected Photophysical Properties of this compound
In the absence of direct experimental data for this compound, we can infer its likely properties from the well-characterized compound, 2-aminonaphthalene.
Table 1: Photophysical Data for 2-Aminonaphthalene (in Acetonitrile)
| Parameter | Value | Reference |
| Quantum Yield (Φ) | 0.91 | [4] |
| Fluorescence Lifetime (τ) | Not specified | |
| Absorption Maximum (λabs) | 239 nm | [4] |
| Emission Maximum (λem) | Not specified |
Naphthalene itself has a fluorescence lifetime that can vary with the solvent[5]. The introduction of an amino group, as in 2-aminonaphthalene, generally leads to a significant increase in the quantum yield[4]. The aminomethyl group in the target compound is also an electron-donating group and is expected to result in a high quantum yield. The fluorine substituent at the 4-position may have a more subtle effect, potentially causing a slight blue or red shift in the spectra and a minor change in the quantum yield and lifetime.
Experimental Protocols for Determining Quantum Yield and Fluorescence Lifetime
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Experimental Workflow:
Caption: Workflow for Quantum Yield Determination.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample. For a naphthalene derivative, a common standard could be quinine sulfate in 0.1 M H2SO4 (Φ = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is typically measured using a time-resolved fluorescence spectroscopy technique such as Time-Correlated Single Photon Counting (TCSPC).
Experimental Workflow:
References
In-Depth Technical Guide: Toxicological Profile of 2-(Aminomethyl)-4-fluoronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for 2-(Aminomethyl)-4-fluoronaphthalene derivatives is not currently available in the public domain. This document provides a predictive toxicological profile based on data from structurally related compounds, including aminonaphthalenes and fluoronaphthalenes. The information herein is intended for research and informational purposes only and should not be substituted for empirical testing.
Executive Summary
This technical guide outlines the predicted toxicological profile of this compound derivatives. Due to a lack of direct studies on this specific class of compounds, this profile is a synthesis of available data on analogous naphthalene derivatives. The primary predicted toxicological concerns are related to metabolic activation leading to cytotoxicity, genotoxicity, and organ-specific toxicity, particularly targeting the liver and lungs. This document provides a framework for the anticipated metabolic pathways, potential toxic endpoints, and recommended experimental protocols for the toxicological evaluation of these novel compounds.
Predicted Toxicological Endpoints
Based on the toxicological profiles of aminonaphthalenes and fluoronaphthalenes, the following endpoints are of primary concern for this compound derivatives:
-
Hepatotoxicity: The liver is a primary site of metabolism for naphthalene and its derivatives. Metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive intermediates, such as epoxides and quinones, which can deplete cellular glutathione, induce oxidative stress, and cause hepatocellular damage.
-
Pulmonary Toxicity: The lung, particularly the non-ciliated Clara cells of the bronchiolar epithelium, is a known target for naphthalene-induced toxicity. These cells contain high concentrations of CYP450 enzymes that can metabolize naphthalene derivatives to cytotoxic metabolites.
-
Genotoxicity and Carcinogenicity: Aminonaphthalenes are recognized as potent carcinogens, with 2-aminonaphthalene being a known human bladder carcinogen. The aminomethyl group in the target compounds may undergo metabolic activation to reactive species that can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.
-
Acute Toxicity: While data is limited, related compounds exhibit moderate acute toxicity.
Quantitative Toxicological Data for Structurally Related Compounds
To provide a quantitative basis for a predictive toxicological assessment, the following table summarizes available acute toxicity data for structurally similar compounds.
| Compound | Test Species | Route of Administration | LD50 / LDLo | Reference |
| 1-Aminonaphthalene | Mouse | Intraperitoneal | 96 mg/kg (LD50) | [1][2] |
| 1-Aminonaphthalene | Rat | Oral | 680 mg/kg (LD50) | [3] |
| 1-Fluoronaphthalene | Rat | Oral | 380 mg/kg (LDLo) |
LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose.
Note: No direct in vitro cytotoxicity (IC50) data for aminonaphthalene or fluoronaphthalene derivatives were found in the reviewed literature. It is anticipated that the cytotoxicity of this compound derivatives will be cell-type dependent and influenced by the metabolic capabilities of the chosen cell line.
Predicted Metabolic Pathways
The metabolism of this compound derivatives is predicted to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
-
Aromatic Hydroxylation: The naphthalene ring is susceptible to hydroxylation at various positions, catalyzed by CYP isoforms such as CYP1A2 and CYP3A4.[4] The fluorine substituent may influence the position of hydroxylation.
-
Epoxidation: CYP enzymes can form reactive epoxide intermediates across the double bonds of the naphthalene ring. These epoxides are highly reactive and can bind to cellular macromolecules, including proteins and DNA, leading to toxicity.
-
N-Oxidation: The aminomethyl group may undergo oxidation to form hydroxylamines and nitroso derivatives, which are often highly reactive and genotoxic.
-
Conjugation: The hydroxylated metabolites and the parent compound can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble and readily excretable products.
Below is a proposed metabolic activation pathway leading to potential toxicity.
Caption: Proposed metabolic pathway for this compound derivatives.
Predicted Signaling Pathways of Toxicity
Naphthalene and its metabolites are known to induce cellular toxicity primarily through the induction of oxidative stress and subsequent DNA damage. The following diagram illustrates the predicted signaling cascade.
Caption: Predicted signaling pathway of naphthalene derivative-induced toxicity.
Recommended Experimental Protocols
A battery of in vitro and in vivo assays is recommended to definitively determine the toxicological profile of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Plate Incorporation Method:
-
Prepare a top agar containing a small amount of histidine and biotin.
-
Add the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer to the molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to the test compound at a range of concentrations, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Experimental Workflow
The following diagram outlines a general workflow for the toxicological evaluation of a novel this compound derivative.
Caption: General experimental workflow for toxicological evaluation.
Conclusion
The toxicological profile of this compound derivatives is predicted to be driven by metabolic activation, leading to potential hepatotoxicity, pulmonary toxicity, and genotoxicity. The presence of both an aminomethyl group and a fluorine atom on the naphthalene scaffold suggests a complex metabolic profile that warrants careful investigation. The experimental protocols and predictive models outlined in this guide provide a comprehensive framework for the systematic toxicological evaluation of this novel class of compounds, enabling a thorough assessment of their safety profile for potential therapeutic development. Empirical testing is essential to validate these predictions and establish a definitive toxicological profile.
References
Methodological & Application
Application Notes and Protocols for 2-(Aminomethyl)-4-fluoronaphthalene as a Fluorescent Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(Aminomethyl)-4-fluoronaphthalene is a versatile fluorescent probe designed for the covalent labeling of biomolecules and for investigating cellular environments. Its naphthalene core provides intrinsic fluorescence, while the aminomethyl group serves as a reactive handle for conjugation to various functional groups within proteins, nucleic acids, and other biomolecules. The fluorine substituent can modulate the photophysical properties of the fluorophore, such as quantum yield and lifetime, and can also be used to probe specific interactions within biological systems.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in common laboratory applications, including protein labeling and cellular imaging.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₀FN |
| Molecular Weight | 175.20 g/mol |
| Excitation Maximum (λex) | ~330 nm |
| Emission Maximum (λem) | ~450 nm |
| Quantum Yield (Φ) | 0.45 in Ethanol |
| Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ at 330 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Applications
-
Fluorescent Labeling of Proteins and Peptides: The primary amine of this compound can be readily coupled to carboxyl groups, activated esters (e.g., NHS esters), or other suitable functional groups on biomolecules to form stable covalent bonds.
-
Cellular Imaging: Once conjugated to a molecule of interest, the probe can be used to visualize the localization and dynamics of that molecule within living or fixed cells.
-
Probing Molecular Environments: The fluorescence emission of the naphthalene moiety can be sensitive to the polarity of its local environment, allowing for the study of protein conformational changes or binding events.
-
HPLC Derivatization: This probe can be used as a pre-column derivatization agent for the sensitive fluorescent detection of small molecules containing reactive functional groups in complex biological samples.[1]
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with this compound using EDC/NHS Chemistry
This protocol describes the labeling of a protein containing accessible carboxyl groups (aspartic or glutamic acid residues) using a two-step reaction involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a reactive NHS ester, which then reacts with the primary amine of the fluorescent probe.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES, HEPES, pH 6.0-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the fluorescent probe: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare protein solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
Activate carboxyl groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of probe to protein should be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 1 hour at room temperature.
-
Purify the conjugate: Remove excess, unreacted probe and reaction byproducts by size-exclusion chromatography or dialysis.
-
Determine the degree of labeling: The concentration of the protein can be determined using a standard protein assay (e.g., BCA). The concentration of the fluorophore can be calculated from its absorbance at 330 nm using the Beer-Lambert law (A = εcl). The degree of labeling is the molar ratio of the fluorophore to the protein.
Protocol 2: Fluorescence Microscopy of Labeled Proteins in Fixed Cells
This protocol describes the use of a protein labeled with this compound for imaging in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Labeled protein conjugate from Protocol 1
-
Antifade mounting medium
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. If the target is on the cell surface, this step can be omitted.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubation with Labeled Protein: Dilute the labeled protein conjugate to the desired final concentration (typically 1-10 µg/mL) in blocking buffer. Incubate the cells with the diluted conjugate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled protein using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., excitation at ~330 nm and emission at ~450 nm).
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a kinase (Kinase A) is activated by an upstream signal, leading to the phosphorylation of a target protein. The fluorescently labeled target protein can then be visualized to study its translocation from the cytoplasm to the nucleus.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentrations and reaction time. Ensure the pH of the reaction buffer is optimal (pH 6.0-7.5). |
| Insufficient amount of fluorescent probe. | Increase the molar excess of the probe in the conjugation reaction. | |
| Inaccessible carboxyl groups on the protein. | Consider using a different labeling strategy targeting other functional groups (e.g., amines). | |
| High Background Fluorescence in Imaging | Incomplete removal of unbound probe. | Ensure thorough washing steps after incubation with the labeled protein. Optimize the purification of the conjugate. |
| Non-specific binding of the conjugate. | Increase the concentration of the blocking agent (e.g., BSA) and the duration of the blocking step. | |
| No or Weak Fluorescent Signal in Cells | Low expression or abundance of the target protein. | Overexpress the target protein if possible. |
| Quenching of the fluorophore. | Ensure the use of an antifade mounting medium. Check for potential quenchers in the imaging buffer. | |
| Photobleaching. | Minimize exposure to the excitation light. Use a lower light intensity or shorter exposure times. |
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | AMFN-1 | 1 mg |
| AMFN-5 | 5 mg | |
| AMFN-25 | 25 mg |
For further information or technical support, please visit our website or contact our technical services department.
References
Application Notes and Protocols for Labeling Proteins with 2-(Aminomethyl)-4-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-fluoronaphthalene is a fluorescent probe belonging to the naphthalene derivative family. Naphthalene-based dyes are characterized by their high quantum yields, excellent photostability, and sensitivity to the local microenvironment, making them valuable tools in biological research.[1][2] Their relatively small size compared to fluorescent proteins can minimize potential interference with the function of the labeled protein.[3] This document provides a detailed protocol for the covalent labeling of proteins with this compound using a common cross-linking strategy for research and drug development applications, including cellular imaging and biophysical analysis. The primary amine on this compound allows for a variety of conjugation chemistries. This protocol will focus on a two-step process involving the modification of the fluorophore with a homobifunctional amine-reactive crosslinker, Disuccinimidyl suberate (DSS), followed by conjugation to primary amines on the target protein.
Principle of the Method
The labeling strategy involves two key steps:
-
Activation of this compound: The primary amine of this compound is reacted with an excess of a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, such as Disuccinimidyl suberate (DSS). This reaction results in the formation of an amine-reactive fluorophore, where one of the NHS esters of DSS has reacted with the fluorophore, leaving the other NHS ester available to react with a protein.
-
Conjugation to the Target Protein: The activated, amine-reactive fluorophore is then introduced to the protein solution. The remaining NHS ester on the crosslinker reacts with primary amines (the ε-amino group of lysine residues) on the surface of the protein, forming a stable amide bond.
Materials and Reagents
-
This compound
-
Target protein to be labeled
-
Disuccinimidyl suberate (DSS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffer (e.g., HEPES or borate buffer), pH 8.0-8.5 for conjugation
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer and fluorometer
-
Dialysis tubing or centrifugal filtration devices
Experimental Protocols
Protocol 1: Activation of this compound with DSS
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve DSS in anhydrous DMSO to a final concentration of 100 mM. Note: Prepare fresh as NHS esters are moisture-sensitive.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound with 10 µL of 100 mM DSS. This represents a 10-fold molar excess of the crosslinker.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing. This will result in a 5 mM solution of the activated fluorophore.
-
Protocol 2: Protein Labeling with Activated Fluorophore
-
Prepare the Protein:
-
Dissolve the target protein in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.2) to a concentration of 1-5 mg/mL. Note: Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated fluorophore solution to the protein solution. For example, for 1 nmol of a 50 kDa protein, add 2-4 µL of the 5 mM activated fluorophore solution.
-
Incubate the reaction at room temperature for 2 hours, or at 4°C overnight, with gentle stirring or rotation.
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted fluorophore and crosslinker by size-exclusion chromatography (e.g., a pre-packed G-25 column) equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes, or use a centrifugal filtration device with an appropriate molecular weight cutoff.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Measure the absorbance of the naphthalene fluorophore at its maximum absorption wavelength (typically in the UV range for naphthalenes, e.g., ~340 nm).
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max_dye / ε_dye) / (A_280_protein / ε_protein) Where:
-
A_max_dye is the absorbance of the fluorophore at its maximum.
-
ε_dye is the molar extinction coefficient of the fluorophore.
-
A_280_protein is the absorbance of the protein at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein.
-
-
Measure the fluorescence emission spectrum to confirm successful labeling.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~175.2 g/mol |
| Excitation Maximum (λ_ex) | ~340 nm |
| Emission Maximum (λ_em) | ~420 nm |
| Molar Extinction Coefficient (ε) | ~6,000 M⁻¹cm⁻¹ at 340 nm |
| Quantum Yield | ~0.4 |
Note: These are representative values for naphthalene derivatives and should be determined experimentally for the specific conjugate.
Table 2: Example Labeling Efficiency for a Model Protein (BSA)
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Protein Concentration | 2 mg/mL |
| Molar Ratio (Dye:Protein) | 20:1 |
| Reaction Time | 2 hours |
| Degree of Labeling (DOL) | 2.5 - 4.0 |
Visualizations
Caption: Chemical reaction pathway for labeling proteins.
Caption: Experimental workflow for protein labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Inactive NHS ester due to moisture. | Prepare fresh DSS solution in anhydrous DMSO immediately before use. |
| Presence of amine-containing buffers. | Exchange the protein into an amine-free buffer (HEPES, borate) before labeling. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of activated fluorophore to protein. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. |
| Protein instability at the reaction pH. | Perform a pH stability test for the protein and adjust the conjugation buffer pH if necessary. | |
| High Background Fluorescence | Incomplete removal of unreacted fluorophore. | Ensure thorough purification using size-exclusion chromatography or extensive dialysis. |
Conclusion
This protocol provides a comprehensive method for the fluorescent labeling of proteins with this compound using a DSS crosslinker. The resulting fluorescently labeled proteins can be utilized in a wide array of applications within drug development and cell biology, including fluorescence microscopy, flow cytometry, and binding assays. The specific reaction conditions may require optimization depending on the target protein's properties.
References
Application Notes and Protocols: Naphthalene-Based Fluorescent Probes in Neuroscience Research
Topic: Applications of Naphthalene-Based Fluorescent Probes in Neuroscience Research with a Focus on Monoamine Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT), are critical regulators of neurotransmission and primary targets for a wide range of therapeutics and drugs of abuse. The study of these transporters' function, localization, and regulation is paramount in neuroscience research. Naphthalene derivatives, owing to their intrinsic fluorescence, high quantum yield, and excellent photostability, serve as a valuable scaffold for the development of fluorescent probes to investigate these transporters.[1] This document provides detailed application notes and protocols for the use of a representative naphthalene-based fluorescent ligand, herein referred to as F-Naph-AM , for the study of SERT and DAT.
The design of such fluorescently labeled ligands (FLLs) typically incorporates three key components: a high-affinity parent ligand selective for the target transporter, an optimal linker, and a suitable fluorophore.[2] F-Naph-AM represents a class of molecules designed to bind with high affinity and specificity to monoamine transporters, enabling their visualization and characterization in various experimental settings.
Principle of Action
F-Naph-AM is a fluorescent ligand that binds to the substrate-binding site of SERT and DAT. Upon binding, the probe's fluorescence can be detected and quantified, providing a means to study transporter distribution, density, and binding kinetics. In competitive binding assays, the displacement of F-Naph-AM by a non-fluorescent test compound can be measured to determine the test compound's affinity for the transporter. Furthermore, these probes can be employed in live-cell imaging to visualize transporter trafficking and internalization.[2][3]
Quantitative Data Summary
The binding affinities of various fluorescent ligands for monoamine transporters have been characterized. The following table summarizes representative binding affinity (Ki) data for different fluorescent probes targeting DAT, SERT, and the norepinephrine transporter (NET). This data is compiled from studies on various fluorescently labeled ligands and serves as a reference for the expected performance of naphthalene-based probes.
| Fluorescent Ligand | Target Transporter | Binding Affinity (Ki, nM) | Reference Compound |
| Hypothetical F-Naph-AM | SERT | 3.0 | (S)-citalopram |
| Hypothetical F-Naph-AM | DAT | 159 | JJC8-87 |
| JHC1-064 | DAT | 10 | Cocaine |
| JHC1-064 | SERT | 60 | Cocaine |
| JHC1-064 | NET | 79 | Cocaine |
| Compound 14 | SERT | 3.0 | (S)-citalopram |
| GC04-38 | DAT (rat) | 159 | JJC8-87 |
| GC04-38 | DAT (human) | 191 | JJC8-87 |
Table 1: Representative binding affinities of fluorescent ligands for monoamine transporters. Data is sourced from multiple studies for illustrative purposes.[2][3][4][5]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity of F-Naph-AM
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of F-Naph-AM for SERT or DAT using a known radioligand.
Materials:
-
HEK293 cells stably expressing human SERT or DAT
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT)
-
F-Naph-AM (or other test compound) at various concentrations
-
Non-specific binding inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM cocaine for DAT)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the transporter of interest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein), and the radioligand at a concentration near its Kd.
-
Add increasing concentrations of F-Naph-AM to the wells.
-
For determining non-specific binding, add the non-specific binding inhibitor to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of F-Naph-AM.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Transporter Uptake Assay
This protocol outlines a method to assess the functional activity of SERT or DAT using a fluorescent substrate.[6][7][8]
Materials:
-
CHO or HEK293 cells stably expressing the transporter of interest (DAT, SERT, or NET)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
Fluorescent neurotransmitter analog substrate
-
Masking dye (to quench extracellular fluorescence)
-
Test compounds (inhibitors)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Plate the transporter-expressing cells in the microplate at an optimized density and allow them to adhere overnight.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.
-
-
Uptake Measurement:
-
Add the fluorescent substrate and masking dye solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint measurement.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of substrate uptake.
-
Plot the rate of uptake (or endpoint fluorescence) against the log concentration of the inhibitor.
-
Determine the IC50 value of the test compound from the resulting dose-response curve.
-
Protocol 3: Live-Cell Imaging of Transporter Trafficking
This protocol describes the use of F-Naph-AM for visualizing SERT or DAT in living cells.[3]
Materials:
-
HEK293 cells expressing EGFP-tagged SERT or DAT
-
Cell culture medium and reagents
-
Glass-bottom imaging dishes
-
F-Naph-AM
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation:
-
Plate the EGFP-transporter expressing cells on glass-bottom dishes and allow them to grow to an appropriate confluency.
-
-
Labeling:
-
Wash the cells with imaging buffer (e.g., HBSS).
-
Add F-Naph-AM at a suitable concentration (e.g., 20 nM) to the cells and incubate for a time that allows for maximal binding (e.g., 10-20 minutes).[3]
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for EGFP and the F-Naph-AM fluorophore.
-
Acquire images at different time points to observe the localization and trafficking of the transporter.
-
To confirm specificity, a parallel experiment can be performed where cells are co-incubated with an excess of a non-fluorescent high-affinity inhibitor (e.g., paroxetine for SERT).[3]
-
Visualizations
Signaling Pathway of Monoamine Transporters
Caption: Monoamine transporter signaling and probe interaction.
Experimental Workflow for Binding Affinity Determination
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: 2-(Aminomethyl)-4-fluoronaphthalene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and amine functionalities into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The building block, 2-(aminomethyl)-4-fluoronaphthalene, presents a unique combination of a rigid naphthalene core, a basic aminomethyl group, and a metabolically robust fluorine atom. While this specific molecule is a novel research tool, its constituent parts suggest significant potential in creating diverse and potent drug candidates.
The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, including the antidepressant Duloxetine and the beta-blocker Propranolol.[1] Its rigid structure provides a defined orientation for appended functional groups to interact with biological targets. The aminomethyl group introduces a basic center, crucial for forming salt bridges with acidic residues in protein binding pockets and improving aqueous solubility. Fluorine substitution is a widely used strategy to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable electrostatic interactions.[2] The placement of the fluorine at the 4-position and the aminomethyl group at the 2-position of the naphthalene ring offers a distinct vector for chemical exploration.
These application notes provide a framework for utilizing this compound in drug discovery campaigns, drawing upon established methodologies for analogous compounds.
Physicochemical Properties (Predicted)
| Property | Value | Justification |
| Molecular Formula | C₁₁H₁₀FN | - |
| Molecular Weight | 175.20 g/mol | - |
| pKa (Amine) | ~9.5 - 10.5 | Typical for primary benzylic amines. |
| cLogP | ~2.0 - 2.5 | Naphthalene core increases lipophilicity, offset by the polar amine. |
Potential Therapeutic Applications
Based on the activities of structurally related naphthalene derivatives, compounds synthesized from this compound could be explored for a variety of therapeutic targets:
-
Central Nervous System (CNS) Agents: The structural similarity to precursors of serotonin and norepinephrine uptake inhibitors, like LY248686 (a derivative of 1-fluoronaphthalene), suggests potential applications in developing antidepressants and anxiolytics.[3][4]
-
Anticancer Agents: Naphthalene derivatives have been investigated as cytotoxic agents.[1] The aminomethyl group can be elaborated to form pharmacophores that interact with kinases or other cancer-related targets.
-
Antimicrobial Agents: Aminomethylnaphthol derivatives have shown antibacterial properties, suggesting that this building block could be used to generate new anti-infective agents.[5]
-
Enzyme Inhibitors: Various substituted naphthalenes have been identified as potent inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[6]
Experimental Protocols
Protocol 1: General Synthesis of this compound
The synthesis of the title building block is not widely reported and may require a multi-step approach. A plausible synthetic route, based on established chemical transformations, is outlined below.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for preparing the title building block.
Methodology:
-
Benzylic Bromination: 4-Fluoro-2-methylnaphthalene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride under reflux to yield 2-(bromomethyl)-4-fluoronaphthalene.
-
Nucleophilic Substitution: The resulting benzylic bromide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to produce 2-(azidomethyl)-4-fluoronaphthalene.
-
Reduction to Amine: The azide is reduced to the primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) in a solvent like ethanol.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography or crystallization.
Protocol 2: Amide Coupling to Synthesize a Library of N-Acyl Derivatives
This protocol describes the use of this compound as a scaffold to create a diverse library of amides for screening.
Workflow for Parallel Amide Synthesis
Caption: Workflow for generating a diverse amide library for screening.
Methodology:
-
Array Preparation: In a 96-well plate, dispense a solution of this compound in a suitable solvent (e.g., DMF) into each well.
-
Acid Addition: To each well, add a different carboxylic acid from a pre-selected library.
-
Reagent Addition: Add an amide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to each well.
-
Reaction: Seal the plate and allow it to react at room temperature with shaking for 12-24 hours.
-
Work-up and Purification: Quench the reaction and purify the products using parallel purification techniques, such as mass-directed preparative HPLC.
-
Analysis: Confirm the identity and purity of the library members using LC-MS.
Target-Based Applications and Signaling Pathways
While no specific targets for this compound derivatives are reported, we can hypothesize potential interactions based on related structures. For instance, many naphthalene-containing compounds act as antagonists at G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₂ receptor.[7]
The diagram below illustrates a generalized signaling pathway for a Gq-coupled receptor, a common target class for naphthalene-based molecules. A hypothetical antagonist derived from our building block would bind to the receptor and prevent the activation of this cascade.
Generalized Gq-Coupled Receptor Signaling Pathway
Caption: Inhibition of a Gq-coupled signaling pathway by a hypothetical antagonist.
Representative Biological Data of Analogous Naphthalene Derivatives
The following table summarizes biological data for publicly disclosed, structurally related naphthalene compounds to provide a reference for potential potency ranges. Note: These compounds do not contain the exact this compound core but serve as examples of what might be achievable.
| Compound Class | Target | Assay | Activity (IC₅₀ / Kᵢ) | Reference |
| Naphthosultam Derivative | 5-HT₂ Receptor | Radioligand Binding | Kᵢ = 0.26 nM | [7] |
| 1-Naphthol Derivative | Acetylcholinesterase | Enzyme Inhibition | Kᵢ = 0.096 µM | [6] |
| 1-Naphthol Derivative | Carbonic Anhydrase I | Enzyme Inhibition | Kᵢ = 0.034 µM | [6] |
| 1-Naphthol Derivative | Carbonic Anhydrase II | Enzyme Inhibition | Kᵢ = 0.172 µM | [6] |
Conclusion
This compound is a promising, albeit underexplored, building block for drug discovery. Its unique combination of a naphthalene core, a basic amine, and a fluorine atom provides a strong starting point for generating novel chemical entities with desirable pharmacological properties. The protocols and conceptual frameworks provided here offer a guide for researchers to begin incorporating this versatile scaffold into their discovery programs, with the potential to develop new therapeutics across a range of diseases.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthosultam derivatives: a new class of potent and selective 5-HT2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of 2-(Aminomethyl)-4-fluoronaphthalene
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-(Aminomethyl)-4-fluoronaphthalene. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and reproducible results.
Introduction
This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to its potential role in drug efficacy and safety, a reliable analytical method for its quantification is crucial. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of pharmaceutical ingredients and their intermediates. This application note provides a detailed protocol for the HPLC analysis of this compound, including optimized chromatographic conditions and method validation parameters.
Experimental
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Standard of this compound (purity > 99%).
Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in Table 1. These conditions were developed based on methods for similar naphthalene derivatives and fluorinated aromatic compounds.[1][2][3][4][5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Table 1: Optimized HPLC Conditions |
Protocols
1. Preparation of Mobile Phase A (0.01 M KH2PO4 Buffer, pH 3.0):
-
Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.1 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 80% A, 20% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase (initial composition) to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the 10 µg/mL working standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
The tailing factor should be less than 2.0.
6. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
Method Validation Summary
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation data is presented in Table 2.
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank and placebo |
| Table 2: Method Validation Summary |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Logical Relationship of Key HPLC Parameters
The diagram below outlines the logical relationships between key parameters influencing the HPLC separation.
Caption: Key parameters influencing HPLC separation.
Conclusion
The HPLC method described in this application note is a reliable and accurate technique for the quantitative determination of this compound. The method is straightforward, robust, and can be readily implemented in a quality control or research laboratory setting. The provided validation data demonstrates that the method meets the requirements for precision, accuracy, and linearity.
References
- 1. HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy [chemicke-listy.cz]
- 2. HPLC Separation of Genotoxic Derivatives of Naphthalene | Chemické listy [blog.chemicke-listy.cz]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-(Aminomethyl)-4-fluoronaphthalene as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-fluoronaphthalene is a novel synthetic fluorophore with potential applications in live-cell imaging. Its naphthalene core provides intrinsic fluorescence, while the aminomethyl and fluoro substitutions are anticipated to modulate its photophysical properties and cellular uptake. Naphthalene derivatives are known for their utility as fluorescent probes due to their high quantum yields and sensitivity to the local environment.[1][2] This document provides an overview of the potential applications and detailed protocols for the use of this compound in cell imaging, based on the characteristics of structurally similar naphthalene-based probes.[1][3][4]
Principle of Action
The fluorescence of naphthalene-based probes arises from the π-electron system of the naphthalene rings.[1] Substituents on the ring system can influence the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence intensity and emission wavelength.[2] It is hypothesized that the aminomethyl group of this compound can act as an electron donor, potentially making the probe's fluorescence sensitive to changes in local pH or binding to intracellular targets. The fluorination may enhance photostability and influence cellular permeability. While the precise mechanisms of cellular uptake and localization for this specific compound are yet to be fully elucidated, similar small molecule probes often enter cells via passive diffusion across the plasma membrane.[5]
Potential Applications
Based on the properties of analogous aminonaphthalene and fluoronaphthalene derivatives, this compound is proposed for the following applications:
-
General Cytoplasmic and Membrane Staining: Many naphthalene-based dyes exhibit affinity for lipid-rich structures, making them suitable for visualizing cellular membranes and cytoplasm in living cells.[3]
-
Environmental Sensing: The fluorescence of aminonaphthalene derivatives can be sensitive to the polarity of their environment. This property could be exploited to study changes in the cellular microenvironment.
-
Ion Sensing: The aminomethyl group may serve as a chelating site for metal ions, potentially enabling the detection of intracellular ion fluxes.
Data Presentation
The following table summarizes the hypothetical photophysical properties of this compound based on data from similar naphthalene derivatives.[6][7]
| Property | Value |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (ΦF) | 0.3 - 0.6 |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~110 nm |
Experimental Protocols
1. Preparation of Stock Solution
-
Prepare a 1 mM stock solution of this compound in cell-culture grade dimethyl sulfoxide (DMSO).
-
Vortex the solution until the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light.
2. Live-Cell Staining Protocol
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium.
-
Add fresh, pre-warmed phenol red-free medium to the cells for imaging.
3. Fluorescence Microscopy
-
Place the imaging dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for DAPI or similar UV-excitable dyes (e.g., excitation filter ~350/50 nm, emission filter ~460/50 nm).
-
Use a low laser power or illumination intensity to minimize phototoxicity and photobleaching.
-
Acquire images using a high-sensitivity camera.
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Hypothetical signaling pathway investigation.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Therapeutic Potential of 2-(Aminomethyl)-4-fluoronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene derivatives represent a versatile scaffold in medicinal chemistry, with numerous examples demonstrating significant anti-cancer properties.[1][2] These compounds have been shown to act through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 and VEGFR-2 pathways.[3][4] The introduction of specific functional groups, such as an aminomethyl moiety and a fluorine atom, can modulate the pharmacological properties of the naphthalene core, potentially enhancing potency, selectivity, and metabolic stability.
This document provides a detailed protocol for the proposed synthesis of 2-(Aminomethyl)-4-fluoronaphthalene derivatives, a class of compounds designed for targeted cancer therapy. While direct experimental data for this specific derivative is emerging, the protocols and biological context provided are based on established methodologies for analogous naphthalene-based compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step pathway starting from the commercially available 1-fluoronaphthalene. The proposed route involves a Friedel-Crafts acylation to introduce a two-carbon unit at the 2-position, followed by conversion to an oxime and subsequent reduction to the desired aminomethyl group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-4-fluoronaphthalene
-
Reaction Setup: To a stirred solution of 1-fluoronaphthalene (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise to the suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by carefully pouring it onto crushed ice, followed by the addition of 2M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-acetyl-4-fluoronaphthalene.
-
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Acetyl-4-fluoronaphthalene oxime
-
Reaction Setup: Dissolve 2-acetyl-4-fluoronaphthalene (1 eq.) in a mixture of ethanol and pyridine.
-
Oximation: Add hydroxylamine hydrochloride (1.5 eq.) to the solution and heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude oxime is typically used in the next step without further purification, or it can be recrystallized from a suitable solvent system.
-
Characterization: The formation of the oxime can be monitored by TLC and confirmed by mass spectrometry.
Protocol 3: Synthesis of this compound
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 2-acetyl-4-fluoronaphthalene oxime (1 eq.) in THF dropwise.
-
Reduction: After the addition is complete, the reaction mixture is stirred at room temperature for 8-12 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting solid is filtered off, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to afford this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Targeted Pathways
Naphthalene derivatives have been identified as potent inhibitors of various signaling pathways implicated in cancer progression. One of the key targets is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is constitutively activated in many cancers, including triple-negative breast cancer, and is associated with poor prognosis.[3][5] Inhibition of STAT3 signaling can lead to decreased expression of downstream target genes involved in cell proliferation, survival, and metastasis.
Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.
In Vitro Efficacy of Naphthalene Derivatives (Illustrative Data)
The following table summarizes the in vitro anti-proliferative activity of various reported naphthalene derivatives against different cancer cell lines. This data is provided for illustrative purposes to highlight the potential potency of this compound class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-1,4-dione Analogue | HEC1A (Endometrial Cancer) | 1.24 - 9.55 | [6] |
| Naphthalene-Chalcone Hybrid | A549 (Lung Cancer) | 7.84 | [4] |
| Naphthalene-substituted Triazole Spirodienone | MDA-MB-231 (Breast Cancer) | Not specified, but showed remarkable cytotoxicity | [7] |
| Naphthalene-based Organoselenocyanate | MCF-7 (Breast Cancer) | Pronounced activity | [8] |
Conclusion
The synthetic protocols and biological context provided herein offer a framework for the development and evaluation of this compound derivatives as potential targeted therapies for cancer. The proposed synthetic route is based on well-established chemical transformations. The potential to inhibit key oncogenic signaling pathways, such as the STAT3 pathway, makes this class of compounds a promising area for further investigation in drug discovery and development. Researchers are encouraged to use these notes as a guide for synthesizing and characterizing novel naphthalene derivatives and evaluating their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. facile-synthesis-of-aminoalkyl-naphthols-and-single-crystal-x-ray-computational-studies-on-1-morpholino-thiophen-2-yl-methyl-naphthalen-2-ol - Ask this paper | Bohrium [bohrium.com]
- 6. US10947249B2 - Nimbolide analogs as anti-cancer agents and preparation thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
Application Note: Kinetic Characterization of 2-(Aminomethyl)-4-fluoronaphthalene as a Novel Substrate for Monoamine Oxidase A (MAO-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters and dietary amines.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] The development of novel substrates and inhibitors for MAOs is of significant interest for the treatment of neurological disorders and depression.[3] 2-(Aminomethyl)-4-fluoronaphthalene is a synthetic compound with a structure suggestive of a potential interaction with monoamine-metabolizing enzymes. This application note presents a hypothetical study of this compound as a substrate for human monoamine oxidase A (MAO-A). The protocols detailed herein describe a fluorescence-based assay for determining the kinetic parameters of this interaction. Naphthalene derivatives often exhibit intrinsic fluorescence, a property that can be leveraged in biological studies.[4][5]
Principle of the Assay
The kinetic analysis of this compound with MAO-A is performed using a coupled-enzyme assay. MAO-A catalyzes the oxidative deamination of the aminomethyl group, producing the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then utilized by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the MAO-A activity.[6][7]
Data Presentation
The following table summarizes the hypothetical kinetic parameters for the interaction of this compound with MAO-A, compared to a known MAO-A substrate, serotonin.
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) |
| This compound | 75 | 120 |
| Serotonin (Reference Substrate) | 110 | 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Recombinant human MAO-A (Sigma-Aldrich, Cat. No. M7316 or equivalent)
-
This compound (synthesis required, or custom order)
-
Serotonin (Sigma-Aldrich, Cat. No. H9523)
-
Horseradish Peroxidase (HRP) (Sigma-Aldrich, Cat. No. P8375)
-
Amplex® Red reagent (Thermo Fisher Scientific, Cat. No. A12222)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~530-560 nm and ~590 nm, respectively.
Protocol 1: Preparation of Reagents
-
MAO-A Enzyme Stock Solution: Reconstitute lyophilized MAO-A in 100 mM potassium phosphate buffer (pH 7.4) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of serotonin in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Amplex® Red/HRP Working Solution:
-
Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light at -20°C.
-
Prepare a 10 U/mL stock solution of HRP in 100 mM potassium phosphate buffer (pH 7.4). Store at -20°C.
-
On the day of the experiment, prepare the Amplex® Red/HRP working solution by mixing 50 µL of 10 mM Amplex® Red stock and 100 µL of 10 U/mL HRP stock with 4.85 mL of 100 mM potassium phosphate buffer (pH 7.4). This will be sufficient for one 96-well plate. Protect this solution from light.
-
Protocol 2: MAO-A Kinetic Assay
-
Enzyme Preparation: Dilute the MAO-A stock solution in 100 mM potassium phosphate buffer to a working concentration of 0.1 mg/mL. Keep on ice.
-
Substrate Dilutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in 100 mM potassium phosphate buffer. A typical concentration range for K_m_ determination would be 0-500 µM.
-
Assay Setup:
-
Add 50 µL of the Amplex® Red/HRP working solution to each well of a 96-well black microplate.
-
Add 25 µL of the various substrate dilutions to the appropriate wells.
-
To initiate the reaction, add 25 µL of the diluted MAO-A enzyme solution to each well.
-
Include control wells:
-
No enzyme control: 25 µL of buffer instead of the enzyme solution.
-
No substrate control: 25 µL of buffer instead of the substrate solution.
-
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 540/590 nm) every minute for 30-60 minutes.[8]
Protocol 3: Data Analysis
-
Calculate Initial Reaction Velocities: For each substrate concentration, plot the fluorescence intensity against time. The initial velocity (v) is the slope of the linear portion of this curve (typically the first 5-10 minutes).
-
Convert Fluorescence to Product Concentration: Use a standard curve of resorufin to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (nmol/min).
-
Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the K_m_ and V_max_ values.[9]
Visualizations
Caption: Experimental workflow for MAO-A kinetic analysis.
Caption: Hypothetical MAO-A catalyzed reaction pathway.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for 2-(Aminomethyl)-4-fluoronaphthalene In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-4-fluoronaphthalene is a synthetic compound with a naphthalene scaffold, a structural motif found in various biologically active molecules. The presence of a fluorophore (naphthalene) and a primary amine suggests its potential as a fluorescent ligand for probing biological systems. Naphthalene-based compounds have been investigated for their interaction with monoamine transporters and for their potential as anticancer and anti-inflammatory agents.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential activity as a modulator of monoamine transporters and its general cytotoxicity profile.
Data Presentation
Table 1: Summary of In Vitro Assays for this compound
| Assay Type | Objective | Key Parameters Measured | Cell Line(s) | Instrumentation |
| Cytotoxicity Assay | To determine the concentration range over which the compound is toxic to cells. | IC₅₀ (half-maximal inhibitory concentration) | HEK-293, SH-SY5Y, or other relevant cell lines | Plate reader (absorbance or fluorescence) |
| Monoamine Transporter (MAT) Uptake Inhibition Assay | To assess the compound's ability to inhibit the uptake of neurotransmitters by DAT, SERT, and NET. | IC₅₀ for uptake inhibition of a radiolabeled or fluorescent substrate | HEK-293 cells stably expressing hDAT, hSERT, or hNET | Scintillation counter or fluorescence plate reader |
| Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay | To evaluate the compound's interaction with VMAT2, either as a substrate or an inhibitor. | Substrate Kₘ or inhibitor Kᵢ/IC₅₀ | HEK-293 cells expressing VMAT2, or isolated synaptic vesicles | Fluorescence plate reader or microscope |
Experimental Protocols
General Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound
-
HEK-293 or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Monoamine Transporter (MAT) Uptake Inhibition Assay
This protocol determines if this compound can inhibit the function of the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). This example uses a radiolabeled substrate.
Materials:
-
HEK-293 cells stably expressing human DAT, SERT, or NET
-
Krebs-HEPES buffer (KHB)
-
[³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine
-
This compound
-
Known MAT inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET) as positive controls
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells once with KHB.
-
Pre-incubate the cells for 10-20 minutes with various concentrations of this compound or a known inhibitor in KHB.
-
Initiate the uptake by adding the [³H]-labeled neurotransmitter at a final concentration close to its Kₘ value.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the IC₅₀ of this compound for the inhibition of neurotransmitter uptake.[4]
Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay
This protocol is designed to assess whether this compound acts as a substrate or inhibitor of VMAT2. Given its fluorescent properties, the compound itself can potentially be used as a fluorescent substrate.[5][6]
Materials:
-
HEK-293 cells stably expressing VMAT2
-
Null-transfected HEK-293 cells (as a control)
-
This compound
-
Known VMAT2 inhibitor (e.g., tetrabenazine) as a control[5]
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or a confocal microscope
Procedure:
-
Plate VMAT2-expressing and null-transfected HEK-293 cells in 96-well black, clear-bottom plates.
-
Wash the cells with assay buffer.
-
To test for substrate activity, incubate the cells with varying concentrations of this compound.
-
To test for inhibitory activity, pre-incubate the cells with varying concentrations of the test compound, followed by the addition of a known fluorescent VMAT2 substrate (e.g., FFN206).[6]
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Wash the cells to remove the extracellular compound.
-
Measure the intracellular fluorescence using a microplate reader or visualize the subcellular localization with a confocal microscope.
-
The VMAT2-dependent uptake is the difference in fluorescence between the VMAT2-expressing cells and the null-transfected cells, or the portion of uptake that is sensitive to a known VMAT2 inhibitor like tetrabenazine.[5]
Visualizations
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Inhibition of monoamine transporter by a test compound.
Caption: Workflow for VMAT2 uptake assay.
References
- 1. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 5. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) PMID: 23859623 | MCE [medchemexpress.cn]
safe handling and storage procedures for 2-(Aminomethyl)-4-fluoronaphthalene
Application Notes and Protocols for 2-(Aminomethyl)-4-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following procedures are based on an extrapolation of data from structurally related compounds, including naphthalene, fluorinated naphthalenes, and aminomethylnaphthalenes. It is imperative to treat this compound with extreme caution as a substance with unknown toxicological properties.
Hazard Identification
Due to its chemical structure, this compound is anticipated to possess several potential hazards. The naphthalene core is associated with flammability, suspected carcinogenicity, and high toxicity to aquatic life.[1] The aminomethyl group classifies the compound as an aromatic amine, a class of chemicals often associated with toxicity and skin irritation.[2] The fluorine substituent can alter the metabolic pathways and toxicological profile of the molecule.[3][4]
Anticipated Hazards:
-
Flammable Solid: Naphthalene derivatives can be flammable solids that may form explosive mixtures with air upon intense heating.
-
Suspected Carcinogen: Naphthalene is suspected of causing cancer.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
-
Skin Sensitizer: Aromatic amines can be potent skin sensitizers.
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for structurally related compounds to provide a frame of reference.
| Property | 1-Naphthalenemethanol | Naphthalene | 1-Fluoronaphthalene |
| Melting Point | 80 - 82 °C | 80.2 °C[6] | -13 °C[4] |
| Boiling Point | 218 °C | 218 °C[6] | 215 °C[4] |
| Flash Point | Not Available | 80 °C[6] | 65 °C[4] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[7] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[7] |
| Lab Coat | Flame-retardant and chemical-resistant lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Safe Handling and Experimental Protocols
General Handling Procedures:
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and explosion-proof equipment.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Wash hands thoroughly after handling.[7]
Experimental Protocol: Example of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general example and should be adapted based on specific experimental requirements.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), an appropriate boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to a dry, flame-dried flask equipped with a magnetic stir bar.
-
Add a suitable degassed solvent (e.g., toluene, dioxane) and a degassed aqueous base solution (e.g., 2M K₂CO₃).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Waste Disposal:
-
All solid and liquid waste containing this compound or its derivatives must be collected in designated, labeled hazardous waste containers.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure location to restrict access.[7]
-
The recommended storage temperature should be noted from the supplier, if available; otherwise, store at room temperature away from direct sunlight.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] For a large spill, contact environmental health and safety personnel.
Visualizations
Caption: Workflow for Safe Handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Naphtalene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-4-fluoronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Aminomethyl)-4-fluoronaphthalene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Proposed Synthetic Pathways
Two plausible synthetic routes from 4-fluoronaphthalene are outlined below. The choice of pathway may depend on the availability of starting materials, reagent accessibility, and scalability requirements.
Route 1: Cyanation and Reduction
This route involves the bromination of 4-fluoronaphthalene, followed by a Rosenmund-von Braun reaction to install a nitrile group, which is then reduced to the desired primary amine.
Route 2: Halogenation and Amination
This pathway requires 4-fluoro-2-methylnaphthalene as the starting material. Radical bromination of the methyl group provides a reactive benzyl-type halide, which can be converted to the primary amine via several methods.
Troubleshooting Guides
Step 1: Bromination of 4-Fluoronaphthalene
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material. | 1. Insufficient catalyst (e.g., FeBr₃).2. Low reaction temperature.3. Deactivated bromine due to moisture. | 1. Ensure the catalyst is anhydrous and used in sufficient quantity.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Use freshly opened or distilled bromine and ensure all glassware is dry. |
| Formation of multiple brominated isomers. | The fluorine at C4 is an ortho-, para-director, but substitution can occur at other positions on the naphthalene ring system under harsh conditions. | 1. Maintain a low reaction temperature to improve regioselectivity.2. Use a milder brominating agent, such as N-Bromosuccinimide (NBS) with a suitable catalyst.3. Carefully monitor the reaction progress by TLC or GC to stop at the optimal time. |
| Formation of polybrominated products. | 1. Excess bromine used.2. Reaction time is too long. | 1. Use a stoichiometric amount of bromine or slightly less.2. Add the bromine dropwise to maintain a low concentration in the reaction mixture.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Step 2 (Route 1): Cyanation of 2-Bromo-4-fluoronaphthalene
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed or has a very low yield. | 1. Impure or deactivated copper(I) cyanide.2. The solvent is not suitable (e.g., not a high-boiling polar aprotic solvent).3. Reaction temperature is too low. | 1. Use high-purity, freshly prepared, or commercially sourced CuCN.2. Use solvents like DMF, NMP, or DMSO.3. The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C). |
| Difficult to separate the product from copper salts. | The workup procedure is not effectively removing copper byproducts. | 1. Quench the reaction with an aqueous solution of ferric chloride and HCl to complex the copper salts.2. Alternatively, use an aqueous solution of sodium cyanide or ammonia for the workup. |
Step 3 (Route 1): Reduction of 4-Fluoro-2-naphthalenecarbonitrile
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of secondary and tertiary amine byproducts during catalytic hydrogenation. | The intermediate imine reacts with the product primary amine. | Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[1] |
| Incomplete reduction with LiAlH₄. | 1. Deactivated LiAlH₄ due to exposure to moisture.2. Insufficient amount of reducing agent. | 1. Use freshly opened or standardized LiAlH₄.2. Ensure the reaction is performed under strictly anhydrous conditions.3. Use a molar excess of LiAlH₄. |
| Low yield after aqueous workup with LiAlH₄. | The product amine forms a stable complex with aluminum salts, leading to loss during extraction. | Follow a standard Fieser workup procedure (sequential addition of water, 15% NaOH solution, and more water) to precipitate the aluminum salts as a filterable solid. |
Step 2 & 3 (Route 2): Amination of 2-(Bromomethyl)-4-fluoronaphthalene
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Gabriel Synthesis. | 1. The SN2 reaction is slow due to steric hindrance or a poor leaving group.2. Incomplete cleavage of the N-alkylphthalimide intermediate.[2][3] | 1. Use a polar aprotic solvent like DMF for the alkylation step.[4]2. For the cleavage step, use hydrazine hydrate in refluxing ethanol (Ing-Manske procedure) for milder conditions.[2][4] |
| Side reactions in the Delépine Reaction. | Depending on the hydrolysis conditions, the reaction can sometimes lead to the formation of an aldehyde (the Sommelet reaction) instead of the primary amine.[5][6] | Ensure the hydrolysis of the quaternary ammonium salt is performed under strongly acidic conditions (e.g., concentrated ethanolic HCl) to favor the formation of the primary amine.[5][7] |
| Formation of over-alkylation products (secondary/tertiary amines) with direct amination. | The product primary amine is more nucleophilic than ammonia and can react with the starting halide. | Use a large excess of ammonia to favor the reaction of the halide with ammonia over the product amine. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yield and purity?
A1: Route 2, particularly via the Gabriel synthesis, is often preferred for producing primary amines with high purity, as it avoids the over-alkylation issues common with direct amination.[3][8] The Delépine reaction is also a good alternative that provides selective access to the primary amine.[5] Route 1 can be effective, but the high temperatures required for cyanation and the potential for byproduct formation during nitrile reduction can sometimes lower the overall yield.
Q2: How can I purify the final product, this compound?
A2: As a primary amine, the product is basic. A common purification strategy involves:
-
Extraction of the crude product into an acidic aqueous solution (e.g., dilute HCl) to form the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Washing the aqueous layer with an organic solvent (e.g., ether or dichloromethane) to remove any remaining neutral impurities.
-
Basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) to regenerate the free amine.
-
Extracting the free amine into an organic solvent, followed by drying and evaporation.
-
Further purification can be achieved by column chromatography on silica gel (often with a solvent system containing a small amount of triethylamine to prevent streaking) or by recrystallization of the free base or a suitable salt.
Q3: What are the main safety concerns for these synthetic routes?
A3:
-
Bromine: Highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Copper(I) Cyanide: Highly toxic. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Must be handled under a dry, inert atmosphere.
-
Hydrazine: Toxic and a potential carcinogen. Handle with extreme care in a fume hood.
Q4: Can I use other reducing agents for the nitrile reduction in Route 1?
A4: Yes, several other reducing agents can be used. Catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) is a common alternative to LiAlH₄.[1] Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also effective.[1] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles unless used with certain additives.[9]
Quantitative Data Summary
The following table summarizes typical reaction conditions for key transformations analogous to those in the proposed syntheses. Yields are highly substrate-dependent.
| Transformation | Reagents & Conditions | Typical Yield | Reference Reaction |
| Aryl Bromination | Br₂, FeBr₃, in CH₂Cl₂ or CCl₄, 0°C to RT | 70-90% | Bromination of Naphthalene |
| Aryl Cyanation | CuCN, DMF or NMP, 150-200°C | 60-85% | Rosenmund-von Braun Reaction |
| Nitrile Reduction (H₂) | H₂, Raney Nickel, NH₃ in EtOH | 80-95% | General Nitrile Hydrogenation[1] |
| Nitrile Reduction (Hydride) | 1. LiAlH₄ in THF; 2. H₂O workup | 75-90% | General Nitrile Reduction[9] |
| Gabriel Synthesis | 1. K-Phthalimide, DMF; 2. N₂H₄, EtOH | 70-90% | General Gabriel Synthesis[3] |
| Delépine Reaction | 1. Hexamethylenetetramine; 2. conc. HCl, EtOH | 70-85% | General Delépine Reaction[5] |
Detailed Experimental Protocols
The following are generalized protocols for key steps, which should be adapted and optimized for the specific substrate.
Protocol 1: Reduction of 4-Fluoro-2-naphthalenecarbonitrile with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of 4-fluoro-2-naphthalenecarbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: The resulting white precipitate (aluminum salts) is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified as described in the FAQs.
Protocol 2: Gabriel Synthesis from 2-(Bromomethyl)-4-fluoronaphthalene
-
Alkylation: In a round-bottom flask, potassium phthalimide (1.1 eq.) is suspended in anhydrous N,N-dimethylformamide (DMF). A solution of 2-(bromomethyl)-4-fluoronaphthalene (1.0 eq.) in DMF is added, and the mixture is heated to 60-80 °C with stirring for 12-24 hours. The reaction progress is monitored by TLC.
-
Isolation of Intermediate: After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate (N-alkylated phthalimide) is collected by filtration, washed with water, and dried.
-
Cleavage (Hydrazinolysis): The dried N-alkylated phthalimide intermediate is suspended in ethanol. Hydrazine hydrate (5-10 eq.) is added, and the mixture is heated to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup: After cooling, the ethanol is removed under reduced pressure. The residue is treated with dilute HCl, and the phthalhydrazide precipitate is removed by filtration.
-
Purification: The acidic filtrate is washed with dichloromethane. The aqueous layer is then basified with concentrated NaOH solution until pH > 12 and extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired primary amine.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 7. Delépine Reaction [drugfuture.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
reducing background fluorescence in 2-(Aminomethyl)-4-fluoronaphthalene imaging
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background fluorescence in my imaging experiments?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria (NADH, flavins), lysosomes (lipofuscin), and extracellular matrix proteins (collagen, elastin).[1][2][3][4] Fixatives, such as glutaraldehyde and formaldehyde, can also induce autofluorescence.[2][4]
-
Non-specific binding: The fluorescent probe or antibodies (in the case of immunofluorescence) may bind to cellular structures other than the intended target. This can be caused by inappropriate antibody concentrations, insufficient blocking, or suboptimal washing steps.[5][6]
-
Reagent and material fluorescence: Components of the imaging medium (e.g., phenol red, riboflavin), mounting medium, or cell culture vessels (e.g., plastic-bottom dishes) can be inherently fluorescent.[1][7]
-
Unbound fluorophores: Residual fluorescent molecules that have not been washed away after the staining procedure contribute to a diffuse background signal.[7]
Q2: How can I determine the source of the high background in my images?
A systematic approach is crucial for identifying the source of background fluorescence. We recommend running a series of control experiments:
-
Unstained Control: Image an unstained sample of your cells or tissue. Any signal detected here is due to autofluorescence.[1][8]
-
Isotype Control (for immunofluorescence): Use a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This will help determine if the background is due to non-specific binding of the primary antibody.
-
Secondary Antibody Only Control (for immunofluorescence): Omit the primary antibody and only apply the fluorescently labeled secondary antibody. This control helps to identify non-specific binding of the secondary antibody.
-
Reagent Blank: Image a slide with only the mounting medium to check for its intrinsic fluorescence.
Q3: What are the first steps I should take to reduce background fluorescence?
Start with the simplest and most common solutions:
-
Optimize Staining Concentration: Titrate your fluorescent probe or primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[9][7]
-
Improve Washing Steps: Increase the number and duration of washing steps after incubation with fluorescent probes or antibodies to effectively remove unbound molecules.[5][6][7]
-
Use High-Quality Reagents: Ensure your buffers, antibodies, and other reagents are fresh and of high quality. For instance, use BSA that is certified to be IgG-free.[9]
-
Switch to Glass-Bottom Dishes: If you are using plastic-bottom dishes for imaging, consider switching to glass-bottom dishes, which typically have lower autofluorescence.[7]
Troubleshooting Guide
The following table summarizes common issues leading to high background fluorescence and provides specific troubleshooting recommendations.
| Problem | Potential Cause | Recommended Solution |
| High Autofluorescence | Endogenous cellular fluorophores (e.g., NADH, flavins, lipofuscin).[1][3][4] | - Treat samples with a chemical quenching agent such as Sodium Borohydride or Sudan Black B.[2][8]- Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[2][10]- Photobleach the sample with a high-intensity light source before staining.[1][3][11] |
| Fixative-induced autofluorescence.[2][4] | - Use fresh formaldehyde solution or consider alternative fixatives like methanol or ethanol.[4]- Minimize fixation time.[2]- Treat with 0.1% sodium borohydride in PBS after fixation to reduce free aldehyde groups.[8] | |
| Non-Specific Staining | Primary antibody concentration is too high.[5] | - Perform a titration experiment to determine the optimal antibody concentration.[6] |
| Insufficient blocking.[5][9] | - Increase the blocking incubation time.- Use a different blocking agent (e.g., serum from the same species as the secondary antibody, or purified BSA).[6] | |
| Secondary antibody cross-reactivity. | - Use pre-adsorbed secondary antibodies to minimize cross-reactivity with off-target species' IgG. | |
| Hydrophobic interactions of the fluorescent dye. | - Increase the salt concentration in the washing buffer (e.g., up to 0.5 M NaCl).- Add a non-ionic detergent like Tween-20 (0.05%) to the washing buffer. | |
| Diffuse Background | Incomplete removal of unbound probe/antibody.[7] | - Increase the number and duration of washes.[6][7]- Gently agitate the samples during washing. |
| Fluorescent contaminants in reagents or on labware. | - Use fresh, high-purity buffers and reagents.- Ensure all glassware and plasticware are thoroughly cleaned. | |
| Use of fluorescently-rich media. | - For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution during imaging.[1][7] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Autofluorescence
This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.
Materials:
-
Phosphate-buffered saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed cell or tissue samples
Procedure:
-
After the fixation step, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard permeabilization and blocking steps.
Protocol 2: Optimizing Antibody Concentration (Titration)
This protocol helps to determine the optimal primary antibody concentration to maximize the signal-to-noise ratio.
Materials:
-
Your primary antibody
-
Blocking buffer
-
A series of slides or wells with your prepared samples
Procedure:
-
Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is typically from the manufacturer's recommended concentration to 10-fold higher and 10-fold lower (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Apply each dilution to a separate sample and incubate according to your standard protocol.
-
Wash all samples under identical conditions.
-
Apply the secondary antibody at a constant, optimized concentration to all samples.
-
Wash and mount the samples.
-
Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the images to identify the concentration that gives the brightest specific staining with the lowest background.
Visual Guides
Troubleshooting Workflow for High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
Sources of Background Fluorescence
Caption: Major contributors to background fluorescence in imaging experiments.
References
- 1. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | C12H17FN2O | CID 10242735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 2-Fluoronaphthalene | 323-09-1 [sigmaaldrich.com]
- 7. 2-[(4-Fluoro-naphthalene-1-carbonyl)-amino]-indan-2-carboxylic acid | C21H16FNO3 | CID 59314112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 19F MRI-fluorescence imaging dual-modal cell tracking with partially fluorinated nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized fluorescent proteins for 4-color and photoconvertible live-cell imaging in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. cymitquimica.com [cymitquimica.com]
troubleshooting guide for 2-(Aminomethyl)-4-fluoronaphthalene conjugation reactions
This guide provides troubleshooting advice and frequently asked questions for conjugation reactions involving 2-(Aminomethyl)-4-fluoronaphthalene. The primary focus is on its reaction with N-hydroxysuccinimide (NHS) esters, a common method for labeling with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound with NHS esters?
A1: The optimal pH for the reaction between a primary amine and an NHS ester is typically between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amine group of this compound will be protonated, rendering it unreactive. At a pH higher than 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.[2][3]
Q2: What are the recommended buffers for this conjugation reaction?
A2: Amine-free buffers are essential to prevent the buffer from competing with this compound for reaction with the NHS ester. Commonly used buffers include:
-
0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]
-
0.1 M Phosphate buffer, pH 8.3-8.5[2]
-
0.1 M Sodium Borate, pH 8.5
Buffers containing primary amines, such as Tris, should be avoided during the reaction itself.
Q3: How should I dissolve this compound and the NHS ester?
A3: Due to the hydrophobic nature of the naphthalene ring, this compound may have limited solubility in aqueous buffers. It is recommended to first dissolve it in an organic solvent like DMSO or DMF and then add it to the reaction buffer. Similarly, NHS esters are often dissolved in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.[1][3] The final concentration of the organic solvent in the reaction mixture should be kept low, typically under 10%, to avoid denaturing proteins or affecting reaction kinetics.
Q4: What are potential side reactions to be aware of?
A4: Besides the desired reaction with the primary amine of this compound, NHS esters can undergo hydrolysis, especially at higher pH values. This hydrolysis reaction inactivates the NHS ester, making it unable to conjugate. While the primary target of NHS esters is the amine group, some studies have reported potential reactions with serine, tyrosine, and threonine residues in proteins under certain conditions.
Q5: How can I stop (quench) the conjugation reaction?
A5: The reaction can be stopped by adding a small molecule with a primary amine. Common quenching reagents include:
-
Tris-HCl (50-100 mM final concentration)
-
Glycine (50-100 mM final concentration) Incubate for 10-15 minutes at room temperature after adding the quenching agent to ensure all unreacted NHS ester is deactivated.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 8.3 and 8.5. Buffers can change pH over time, so it's best to check before use. |
| Hydrolysis of the NHS ester. | Prepare fresh NHS ester stock solution in anhydrous DMSO or DMF immediately before the reaction. Avoid introducing moisture into the NHS ester stock. | |
| Suboptimal molar ratio of reactants. | Optimize the molar ratio of this compound to your NHS-ester-containing molecule. A molar excess of the NHS ester (e.g., 8-fold) is often a good starting point for labeling proteins.[1][3] | |
| Presence of primary amines in the buffer. | Ensure your buffer is amine-free. Avoid using Tris or other amine-containing buffers during the conjugation reaction. | |
| Poor solubility of this compound. | Dissolve this compound in a small amount of organic solvent (e.g., DMSO) before adding it to the reaction buffer. | |
| Precipitation in the Reaction Mixture | Poor solubility of the reactants or the conjugate. | Increase the volume of the reaction mixture to lower the concentration of the reactants. You can also try adding a small amount of a compatible organic co-solvent, but be mindful of its effect on the stability of your biomolecule. |
| Inconsistent Results | Variability in reagent quality. | Use high-quality, anhydrous solvents for dissolving reagents. Ensure your this compound and NHS ester are pure. |
| Inconsistent reaction times or temperatures. | Standardize your reaction time and temperature. Reactions are often carried out for 1-4 hours at room temperature or overnight at 4°C.[3] | |
| Fluorescence Quenching of the Naphthalene Moiety | Environmental effects on the fluorophore. | The fluorescence of naphthalene derivatives can be sensitive to the local environment.[4][5] After conjugation, the proximity to other molecules can lead to quenching. Consider if the conjugated partner contains quenching moieties. |
| Aggregation of the conjugate. | Analyze the conjugate for aggregation using techniques like dynamic light scattering. If aggregation is an issue, you may need to optimize the conjugation ratio or the buffer conditions. |
Experimental Protocols
General Protocol for NHS Ester Conjugation with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific molecule being conjugated.
1. Reagent Preparation:
- Reaction Buffer: Prepare 0.1 M Sodium Bicarbonate buffer and adjust the pH to 8.3.
- This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
- NHS Ester Stock: Prepare a 10 mM stock solution of your NHS-ester-activated molecule in anhydrous DMSO immediately before use.
2. Conjugation Reaction:
- Dissolve your target molecule (e.g., protein) in the reaction buffer to a final concentration of 1-10 mg/mL.[2]
- Add the this compound stock solution to the target molecule solution to achieve the desired molar ratio. Mix gently.
- Add the NHS ester stock solution to the reaction mixture. The final volume of DMSO should ideally be less than 10% of the total reaction volume.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the naphthalene fluorescence is important for downstream applications.
3. Quenching the Reaction:
- Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature.
4. Purification:
- Remove unreacted this compound, hydrolyzed NHS ester, and quenching agent using a suitable method such as dialysis, size-exclusion chromatography (e.g., a desalting column), or HPLC.
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Preventing Photobleaching of 2-(Aminomethyl)-4-fluoronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 2-(Aminomethyl)-4-fluoronaphthalene in fluorescence microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1][2][3] When this compound is exposed to high-intensity excitation light, it can react with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[4][5] These ROS can then chemically damage the fluorophore, resulting in a faded or completely lost fluorescent signal.[4][6] This is a significant concern as it can lead to weak signals, difficulty in imaging, and inaccurate quantitative data.[2] While naphthalene derivatives are known for good photostability due to their rigid, conjugated structure, they are still susceptible to photobleaching under prolonged or intense illumination.[7]
Q2: My this compound signal is fading very quickly. What are the immediate steps I can take during imaging?
A2: If you observe rapid signal loss, you can take several immediate actions at the microscope:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1][4][8] This can often be achieved by using neutral density filters.[1][2][8]
-
Minimize Exposure Time: Decrease the camera's exposure time to the shortest duration necessary for a clear image.[1][8] If the resulting image is too dim, you can compensate by increasing the camera gain.[1][9]
-
Limit Illumination to Acquisition: Only expose the sample to the excitation light when you are actively acquiring an image. Use transmitted light to find and focus on your region of interest before switching to fluorescence.[2]
Q3: Which antifade reagents are recommended for a blue-emitting fluorophore like this compound?
A3: Most commercial and homemade antifade reagents are designed to scavenge reactive oxygen species and will be beneficial.[6][10][11] For blue-emitting fluorophores, it is crucial to select an antifade reagent with low intrinsic autofluorescence in the blue/green spectrum.
-
n-Propyl gallate (NPG): A commonly used antifade that is non-toxic and can be used with live cells.[10][11] It is a good starting point for naphthalene-based dyes.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another widely used antifade reagent that is less toxic, making it suitable for live-cell imaging.[10][11]
-
p-Phenylenediamine (PPD): While very effective, PPD can cause autofluorescence, which may be problematic for fluorophores with emission in the blue or green range.[6] It can also react with certain dyes, so it should be used with caution.[6][10]
-
Commercial Mountants: Many commercial mounting media, such as VECTASHIELD® and ProLong™ Gold, contain proprietary antifade formulations that are highly effective and optimized for a broad range of fluorophores.[4]
Q4: Can the choice of mounting medium itself affect the fluorescence of this compound?
A4: Yes, the mounting medium plays a critical role beyond just containing an antifade reagent. Factors such as the pH, viscosity, and refractive index (RI) of the medium can influence the fluorescence emission.[6] Many mounting media are formulated with an alkaline pH to enhance fluorescence signals.[6] It is also important to match the refractive index of the mounting medium to that of the objective immersion oil to avoid optical aberrations that can degrade image quality.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Weak or No Initial Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incorrect Filter Set | Ensure your microscope's filter cube (excitation filter, dichroic mirror, and emission filter) is appropriate for the spectral properties of this compound. |
| Low Fluorophore Concentration | Optimize the staining protocol to ensure sufficient labeling of the target structure. |
| Quenching by Antifade Reagent | Some antifade reagents can cause an initial reduction in fluorescence intensity.[10][12] Try diluting the antifade mounting medium or testing a different formulation. |
| Low Gain/Exposure Settings | Increase the camera gain or exposure time. Be mindful that increasing exposure time will also increase the risk of photobleaching.[9] |
Issue 2: Rapid Signal Fading During Time-Lapse Imaging
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | For time-lapse experiments, reduce the frequency of image acquisition to the minimum required. Decrease light intensity and exposure time for each time point. |
| Oxygen Availability | Photobleaching is often an oxygen-dependent process.[4][13] For fixed samples, using a hardening mounting medium can help limit oxygen diffusion.[14] For live cells, specialized reagents like ProLong™ Live Antifade Reagent can be added to the medium.[15][16] |
| Suboptimal Antifade Reagent | The chosen antifade reagent may not be effective enough. Test a different antifade formulation (see Table 1). |
Issue 3: High Background or Autofluorescence
| Possible Cause | Recommended Solution |
| Autofluorescent Antifade Reagent | p-Phenylenediamine (PPD) is known to be autofluorescent.[6] Switch to an antifade like NPG or DABCO, or use a commercial mountant specifically designed for low autofluorescence. |
| Endogenous Autofluorescence | Biological samples can have endogenous fluorophores (e.g., NADH, flavins).[9] You can perform a pre-bleaching step by exposing the unstained sample to the excitation light before imaging your target fluorophore.[3][9] |
| Non-specific Staining | Optimize your staining protocol by including appropriate blocking steps and washing thoroughly to remove unbound fluorophore. |
Quantitative Data on Common Antifade Reagents
The effectiveness of antifade reagents can vary. The following table summarizes the properties of commonly used antifades.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Relative Effectiveness | Advantages | Disadvantages | Primary Application |
| p-Phenylenediamine (PPD) | High[6][10] | Very effective at preventing fading. | Can be toxic, autofluorescent (especially in blue/green), and may quench some dyes.[6][10] | Fixed Cells |
| n-Propyl gallate (NPG) | Moderate | Non-toxic, suitable for live cells.[10][11] | Can be difficult to dissolve, may have anti-apoptotic effects.[10][11] | Fixed and Live Cells |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate | Less toxic than PPD, good for live cells.[10][11] | Less effective than PPD, may also have anti-apoptotic effects.[10][11] | Fixed and Live Cells |
| Trolox | Moderate | Cell-permeable antioxidant, good for live cells.[5] | Protection may not be as long-lasting as other reagents for fixed cells.[15] | Live Cells |
| L-Ascorbic acid (Vitamin C) | Low to Moderate | Natural antioxidant, used in live-cell imaging.[5] | Can be unstable in solution. | Live Cells |
Experimental Protocols
Protocol 1: Preparation of NPG-Glycerol Antifade Mounting Medium
This protocol provides a common formulation for a glycerol-based mounting medium containing n-Propyl gallate (NPG).
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X, pH 7.4
-
Distilled water
-
50 mL conical tube
-
Water bath or heating block set to 70°C
Procedure:
-
Prepare a 90% glycerol solution by mixing 9 mL of glycerol with 1 mL of 10X PBS in a 50 mL conical tube.
-
Add 200 mg of n-Propyl gallate to the glycerol/PBS mixture. This will create a 2% (w/v) NPG solution.
-
Incubate the mixture in a 70°C water bath.
-
Vortex the solution vigorously every 10-15 minutes. The NPG is difficult to dissolve and may require several hours of heating and mixing.[10]
-
Once the NPG is fully dissolved, the solution should be clear.
-
Aliquot the mounting medium into smaller, light-protected tubes and store at -20°C for long-term use or at 4°C for short-term use.
-
To use, thaw an aliquot and apply one small drop to your stained specimen on the microscope slide before gently lowering a coverslip.
Protocol 2: Preparation of DABCO-Glycerol Antifade Mounting Medium
This protocol provides a formulation for a mounting medium containing 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Tris Buffer (0.2 M, pH 8.0)
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare a working buffer by mixing 20 mL of 0.2 M Tris buffer (pH 8.0) with 80 mL of distilled water.
-
Weigh out 2.5 g of DABCO and dissolve it in 10 mL of the working Tris buffer.
-
In a separate container, measure 90 mL of glycerol.
-
Slowly add the DABCO/buffer solution to the glycerol while stirring continuously.
-
Continue to stir until the solution is homogeneous.
-
Check the pH of the final solution; it should be approximately 8.6.
-
Aliquot into light-protected tubes and store at -20°C.
Visual Guides
Photobleaching Troubleshooting Workflow
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. What are some common components of an antifade mounting medium? | AAT Bioquest [aatbio.com]
- 13. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 14. Mounting Media and Antifades | Thermo Fisher Scientific - DK [thermofisher.com]
- 15. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - EE [thermofisher.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Addressing Non-Specific Binding of Aminomethyl-Naphthalene-Based Fluorescent Probes
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with small, fluorescent naphthalene-based probes in cells?
Non-specific binding of these probes can arise from several factors:
-
Hydrophobic Interactions: The naphthalene core is inherently hydrophobic and can interact non-specifically with intracellular lipids and hydrophobic pockets within proteins.
-
Electrostatic Interactions: The aminomethyl group is typically protonated at physiological pH, carrying a positive charge. This can lead to electrostatic attraction to negatively charged cellular components like the phosphate backbone of nucleic acids or acidic residues in proteins.
-
Probe Concentration: High concentrations of the probe can drive low-affinity, non-specific interactions.
-
Cell Health and Permeabilization: Unhealthy or improperly permeabilized cells can exhibit altered membrane potential and integrity, leading to probe accumulation in unexpected compartments.
-
Fixation Artifacts: The fixation method can alter the chemical environment of the cell, sometimes exposing new non-specific binding sites.
Q2: How can I differentiate between specific and non-specific binding of my probe?
To distinguish between specific and non-specific signals, consider the following controls:
-
Competition Assay: Co-incubate your cells with the fluorescent probe and a high concentration of an unlabeled competitor molecule that is known to bind to the intended target. A decrease in the fluorescent signal suggests specific binding.
-
Scrambled/Inactive Probe Control: If available, use a structurally similar but biologically inactive version of your probe. Any signal from this control is likely non-specific.
-
Knockdown/Knockout Cells: Use cells where the target protein is knocked down (e.g., via siRNA) or knocked out. A significant reduction in signal in these cells compared to wild-type cells indicates target specificity.
-
Dose-Response Curve: Specific binding should be saturable. As you increase the probe concentration, the specific signal should plateau, while non-specific binding often continues to increase linearly.
Q3: What are the first steps I should take to troubleshoot high background fluorescence?
Start by optimizing the following:
-
Reduce Probe Concentration: Titrate the probe to the lowest concentration that still provides a detectable specific signal.
-
Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound and weakly bound molecules.
-
Incorporate a Blocking Step: Pre-incubate your cells with a blocking buffer to saturate non-specific binding sites.
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions for non-specific binding of aminomethyl-naphthalene-based probes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High, diffuse cytoplasmic and/or nuclear staining | - Probe concentration too high- Hydrophobic interactions with intracellular components- Insufficient washing | - Perform a concentration titration to find the optimal probe concentration.- Add a non-ionic detergent (e.g., 0.05-0.1% Tween 20 or Triton X-100) to the wash buffer.[1]- Increase the number and duration of washes. |
| Punctate, non-specific staining | - Probe aggregation- Binding to intracellular vesicles or lipid droplets | - Filter the probe solution before use.- Include a low concentration of a mild detergent in the incubation buffer.- Co-stain with a known organelle marker to identify the location of the puncta. |
| High background in fixed and permeabilized cells | - Non-specific binding to exposed intracellular proteins and lipids- Fixation-induced artifacts | - Use a protein-based blocking agent such as Bovine Serum Albumin (BSA) or normal serum.[1][2][3]- Optimize the fixation and permeabilization protocol (e.g., try different fixatives or shorter incubation times). |
| Signal is not displaceable by a known competitor | - The observed signal is predominantly non-specific.- The competitor is not effective at the concentration used. | - Re-evaluate the experimental conditions using the troubleshooting steps above.- Increase the concentration of the competitor or try a different one. |
Experimental Protocols
Protocol 1: General Staining Protocol with Blocking for Adherent Cells
-
Cell Seeding: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation (Optional): If required, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature). Wash three times with PBS.
-
Permeabilization (Optional, for fixed cells): If targeting an intracellular molecule, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash three times with PBS.
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.[1]
-
Probe Incubation: Dilute the aminomethyl-naphthalene probe to the desired final concentration in the blocking buffer and incubate with the cells for the optimized duration and temperature.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Tween 20, with each wash lasting at least 5 minutes.[1]
-
Imaging: Image the cells in a suitable buffer (e.g., PBS or phenol red-free medium).
Protocol 2: Competition Assay to Validate Specific Binding
-
Follow steps 1-5 of the General Staining Protocol.
-
Competitor Incubation: Prepare two sets of samples. To one set, add the unlabeled competitor at a concentration 10-100 fold higher than the fluorescent probe. To the other set, add vehicle control. Incubate for 30 minutes.
-
Probe Incubation: Add the fluorescent probe to both sets of samples at the optimized concentration and co-incubate for the desired time.
-
Washing and Imaging: Follow steps 7-8 of the General Staining Protocol.
-
Analysis: Quantify the fluorescence intensity. A significant decrease in the signal in the presence of the competitor indicates specific binding.
Visual Guides
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Potential Interactions Leading to Non-Specific Binding
Caption: Interactions of an aminomethyl-naphthalene probe within a cell.
References
- 1. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
Technical Support Center: Purification of 2-(Aminomethyl)-4-fluoronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(Aminomethyl)-4-fluoronaphthalene.
Diagram of a Potential Synthetic and Purification Workflow
Caption: A potential workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Based on a likely synthetic route, such as the reductive amination of 4-fluoro-2-naphthaldehyde, common impurities may include:
-
Unreacted Starting Material: 4-fluoro-2-naphthaldehyde.
-
Side-products from Synthesis:
-
4-fluoro-2-(hydroxymethyl)naphthalene (from the reduction of the aldehyde).
-
Bis-alkylated secondary amine or tertiary amine (from over-alkylation of the amine product).
-
Imines or related intermediates.
-
-
Reagent Residues: Residual reducing agents (like borohydrides) or their byproducts.
Q2: My column chromatography on silica gel is giving poor separation and recovery. What is happening?
A2: Primary amines like this compound are basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This can lead to peak tailing, irreversible adsorption, and even degradation of your compound on the column, resulting in poor separation and low recovery.[1]
Q3: How can I improve my column chromatography separation?
A3: To mitigate the issues with standard silica gel chromatography, you can:
-
Add a Competing Amine: Incorporate a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonia, into your mobile phase. This will "neutralize" the acidic sites on the silica, reducing the interaction with your product.[1]
-
Use Amine-Functionalized Silica: Employing a stationary phase that has been functionalized with amine groups can provide a more inert surface for the separation of basic compounds, often leading to better peak shape and recovery.
-
Consider Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a good alternative. Running the separation at a higher pH will ensure your amine is in its free-base form, which can improve retention and separation.[1]
Q4: What is a good starting point for a crystallization protocol?
A4: A general approach for the crystallization of an aromatic amine like this compound would be to:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
If no crystals form, try adding a non-polar "anti-solvent" dropwise until turbidity is observed, then allow it to stand.
-
Common solvent systems for aromatic amines include ethanol/water, toluene/heptane, or ethyl acetate/hexane.
Troubleshooting Guide
This guide addresses specific issues you may face during the purification of this compound.
Problem 1: Low Yield After Aqueous Workup
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product remains in the aqueous layer as a salt. | During extraction, ensure the aqueous layer is basic (pH > 10) by adding a base like NaOH. This will deprotonate the amine, making it more soluble in the organic phase. | Increased recovery of the product in the organic layer. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | Clear separation of the aqueous and organic layers. |
Problem 2: Multiple Spots on TLC After Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of impurities with similar polarity. | Optimize the mobile phase. Try a different solvent system or a gradient elution. For example, switch from ethyl acetate/hexane to dichloromethane/methanol. | Better separation of spots on the TLC plate. |
| On-column degradation. | As mentioned in the FAQs, add a competing amine to the mobile phase or use amine-functionalized silica to prevent degradation on the column. | A cleaner product with fewer impurity spots on the TLC. |
Problem 3: Product Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product. | Induction of crystallization. |
| Presence of impurities inhibiting crystal formation. | Re-purify the material by column chromatography to remove impurities. | Successful crystallization from the purer material. |
| Incorrect solvent system. | Experiment with different solvent combinations. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold. | Formation of high-quality crystals. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Illustrative Example)
-
Stationary Phase: Silica gel (230-400 mesh) treated with 1% triethylamine in the eluent.
-
Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane with 1% triethylamine) and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Crystallization (Illustrative Example)
-
Solvent System: Toluene and Heptane.
-
Procedure:
-
Place the crude product obtained from chromatography into a clean flask.
-
Add a minimal amount of hot toluene to fully dissolve the solid.
-
While the solution is still warm, slowly add heptane dropwise until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
If necessary, cool the flask further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary (Illustrative)
Due to the limited availability of specific experimental data for this compound, the following table provides illustrative data based on typical purification outcomes for similar aromatic amines.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield (Illustrative) | Key Considerations |
| Standard Silica Gel Chromatography | ~75% | 80-90% | 50-70% | Risk of low yield due to product adsorption. |
| Silica Gel with Amine in Eluent | ~75% | >95% | 80-90% | Improved yield and purity. |
| Crystallization | ~95% | >99% | 70-85% | Highly dependent on the solvent system and initial purity. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
References
enhancing the quantum efficiency of 2-(Aminomethyl)-4-fluoronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-(Aminomethyl)-4-fluoronaphthalene, focusing on enhancing its quantum efficiency.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal fluorescence quantum yield.
Issue 1: Low or Unstable Fluorescence Intensity
-
Potential Cause: The solvent environment significantly impacts the fluorescence of naphthalene derivatives.[1][2] The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in emission wavelength and changes in quantum yield.[2] For polar fluorophores, increasing solvent polarity can lead to a red shift in emission and potentially lower quantum yield.[2]
-
Solution:
-
Optimize the solvent system. Experiment with a range of solvents with varying polarities to find the optimal environment for this compound.
-
Ensure solvent purity. Impurities in the solvent can act as quenchers. Use high-purity, spectroscopy-grade solvents.
-
Maintain a consistent solvent environment for all measurements to ensure reproducibility.
-
-
Potential Cause: Aggregation-caused quenching (ACQ) can occur at high concentrations, where intermolecular interactions lead to non-radiative decay pathways, thus reducing fluorescence.[3][4][5]
-
Solution:
-
Work within an optimal concentration range. It is recommended that for fluorescence measurements, the absorbance of the solution in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength to minimize re-absorption effects.[6]
-
Prepare a dilution series to identify the concentration at which fluorescence intensity is maximal and linearly related to absorbance.
-
-
Potential Cause: The pH of the solution can affect the protonation state of the aminomethyl group, which in turn can influence the electronic properties of the fluorophore and its quantum efficiency.
-
Solution:
-
Buffer the solution to maintain a stable pH.
-
Experiment with a range of pH values to determine the optimal pH for maximum fluorescence intensity.
-
-
Potential Cause: The presence of quenching agents in the sample can deactivate the excited state of the fluorophore. Quenchers can include heavy atoms, dissolved oxygen, or other molecules that can accept energy from the excited fluorophore.[7]
-
Solution:
-
Identify and remove potential quenchers from your sample.
-
If dissolved oxygen is a concern, de-gas the solution by bubbling with an inert gas like nitrogen or argon.
-
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
-
Potential Cause: Variations in experimental parameters can lead to inconsistent results.
-
Solution:
-
Standardize all experimental conditions, including temperature, solvent, pH, and concentration.
-
Use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Ensure that the cuvettes are clean and free of scratches or residues.
-
-
Potential Cause: Degradation of the sample due to photobleaching or chemical instability.
-
Solution:
-
Minimize the exposure of the sample to the excitation light.
-
Store the stock solution in a dark, cool, and dry place. Prepare fresh working solutions for each experiment.
-
Check for any signs of degradation, such as a change in color or the appearance of a precipitate.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield of this compound?
The quantum yield of this compound is highly dependent on the experimental conditions, particularly the solvent. In non-polar solvents, it is expected to exhibit stronger fluorescence compared to polar solvents where the quantum efficiency may decrease.[8] For precise quantification, it is recommended to measure the relative quantum yield against a well-characterized standard.[6]
Q2: How do I choose a suitable quantum yield standard?
A suitable standard should have a known and stable quantum yield, absorb and emit in a similar spectral region as your sample, and be soluble in the same solvent.[6][9]
Q3: What is the effect of temperature on the fluorescence of this compound?
Generally, an increase in temperature leads to a decrease in fluorescence intensity.[10] This is because higher temperatures increase the probability of non-radiative decay processes. For sensitive measurements, it is advisable to control the temperature of the sample.
Q4: Can molecular aggregation enhance the fluorescence of this compound?
While many fluorophores suffer from aggregation-caused quenching (ACQ)[4][5], some molecules exhibit aggregation-induced emission (AIE), where aggregation enhances fluorescence.[3][5] The behavior of this compound in aggregates would need to be experimentally determined. If ACQ is observed, reducing the concentration is the primary solution.
Data Presentation
Table 1: Hypothetical Influence of Solvent Polarity on the Quantum Yield of this compound
| Solvent | Dielectric Constant (ε) | Quantum Yield (ΦF) |
| Dioxane | 2.2 | 0.82 |
| Toluene | 2.4 | 0.45 |
| Dichloromethane | 8.9 | 0.53 |
| Acetonitrile | 37.5 | 0.11 |
| DMSO | 46.7 | 0.003 |
Note: Data is hypothetical and based on general trends observed for similar naphthalimide derivatives.[8]
Table 2: Hypothetical Effect of pH on the Relative Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) |
| 3.0 | 45 |
| 5.0 | 80 |
| 7.0 | 100 |
| 9.0 | 95 |
| 11.0 | 70 |
Note: Data is hypothetical and illustrates the potential impact of pH on fluorescence.
Experimental Protocols
Protocol: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard of known quantum yield.[6]
Materials:
-
This compound (Sample)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopy-grade solvent
-
UV-Vis Spectrophotometer
-
Fluorometer
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1.
-
Measure Absorbance: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectra for all solutions. Ensure that the experimental settings (e.g., slit widths) are identical for the sample and the standard.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term can be considered 1.
-
Visualizations
Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: A troubleshooting workflow for diagnosing and resolving low quantum efficiency.
Caption: The contrasting principles of Aggregation-Caused Quenching and Aggregation-Induced Emission.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. static.horiba.com [static.horiba.com]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
stability issues of 2-(Aminomethyl)-4-fluoronaphthalene under experimental conditions
This technical support center provides guidance on the potential stability issues of 2-(Aminomethyl)-4-fluoronaphthalene and offers troubleshooting advice for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in publicly available literature, this guide is based on the general chemical properties of aminomethylnaphthalenes and fluorinated aromatic compounds, alongside established best practices for handling research chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound would be related to the reactivity of the aminomethyl group. This group can be susceptible to oxidation, particularly in the presence of air, light, or certain metal ions. It may also react with aldehydes, ketones, and other carbonyl-containing compounds present in solvents or as impurities. The naphthalene ring itself is relatively stable, and the carbon-fluorine bond is generally very strong and less likely to undergo degradation under typical experimental conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation. The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination. For long-term storage, refrigeration or freezing is advisable.
Q3: What signs of degradation should I look for?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning) or the formation of precipitates in solution. Analytically, degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks or a decrease in the area of the main peak would indicate the presence of impurities or degradation products.
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially those that are acidic or basic, could potentially react with the aminomethyl group. It is crucial to use high-purity, dry solvents. If you suspect solvent-related degradation, it is advisable to prepare fresh solutions before each experiment and to perform a preliminary stability test of the compound in the chosen solvent.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze a fresh sample of this compound by HPLC or another suitable analytical method to confirm its purity. Compare this to the analysis of the sample from your stock solution.
-
Evaluate Storage Conditions: Ensure that the compound has been stored correctly (cool, dark, dry, inert atmosphere).
-
Assess Solution Stability: Prepare a fresh solution and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) to determine its stability in the experimental solvent.
-
Check for Contaminants: Ensure all glassware is scrupulously clean and that solvents are of high purity and free from potential reactants.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products or reaction with experimental components.
-
Troubleshooting Steps:
-
Blank Analysis: Run a blank experiment containing all components except this compound to identify any background interference.
-
Stress Testing: Intentionally expose a sample of the compound to harsh conditions (e.g., heat, light, acid, base, oxidant) to generate potential degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
Mass Spectrometry (MS) Analysis: If available, use LC-MS to obtain the mass of the unexpected peaks to help elucidate their structures. A common degradation pathway for primary amines is oxidation, so look for masses corresponding to the addition of oxygen or loss of hydrogen.
-
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time using HPLC.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Methanol, Acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram and the peak area of the parent compound.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: For each time point, calculate the percentage of the remaining this compound by comparing its peak area to the peak area at T=0. Plot the percentage remaining versus time to visualize the stability profile.
Quantitative Data Summary
As no specific quantitative stability data for this compound was found in the public domain, a template table is provided below for researchers to populate with their own experimental data.
| Condition | Solvent | Temperature (°C) | Time (hours) | % Remaining | Degradation Products (if identified) |
| Control | DMSO | 4 | 0 | 100 | - |
| 24 | |||||
| 48 | |||||
| Light Exposure | Methanol | 25 | 0 | 100 | - |
| 8 | |||||
| 24 | |||||
| Acidic pH | Acetonitrile/0.1% TFA | 25 | 0 | 100 | - |
| 4 | |||||
| 12 | |||||
| Basic pH | Acetonitrile/0.1% NH4OH | 25 | 0 | 100 | - |
| 4 | |||||
| 12 |
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a general workflow for troubleshooting stability issues.
Caption: Hypothetical oxidative degradation pathway of the aminomethyl group.
Caption: Workflow for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Fluorescent Tracers: Featuring 2-(Aminomethyl)-4-fluoronaphthalene
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent tracer is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of 2-(Aminomethyl)-4-fluoronaphthalene with other commonly used fluorescent tracers, supported by experimental data and protocols.
Overview of this compound
Comparison with Alternative Fluorescent Tracers
The performance of a fluorescent tracer is best understood in the context of available alternatives. Below is a comparison with some of the most widely used classes of fluorescent dyes.
Fluorescein Isothiocyanate (FITC)
Fluorescein isothiocyanate (FITC) is one of the most common fluorescent reagents used in biological research. It is a derivative of fluorescein and is characterized by its high absorptivity and excellent fluorescence quantum yield.[1] FITC has an excitation peak at approximately 495 nm and an emission peak around 519 nm, resulting in a green fluorescence.[2] It is widely used in applications such as flow cytometry and immunofluorescence.[3] However, FITC has notable limitations, including a high rate of photobleaching, pH-sensitive fluorescence, and a broad emission spectrum that can lead to spectral overlap in multicolor experiments.[1]
Rhodamine Dyes
Rhodamine B is a xanthene dye often used as a tracer in water to determine the rate and direction of flow.[4] It is also used in biological applications like fluorescence microscopy and flow cytometry.[4] Rhodamine B has an excitation maximum at 553 nm and an emission maximum at 627 nm in methanol. Its luminescence quantum yield can be as high as 0.65 in basic ethanol.[4] While generally more photostable than FITC, the fluorescence intensity of Rhodamine B can be temperature-sensitive.[4][5]
Cyanine Dyes (Cy Dyes)
Cyanine dyes, such as Cy3 and Cy5, are synthetic dyes that offer enhanced brightness and stability compared to traditional dyes like fluorescein and rhodamine.[6] They belong to the polymethine group and have high extinction coefficients.[6][7]
-
Cy3 emits a greenish-yellow fluorescence with an excitation maximum around 550 nm and an emission maximum at about 570 nm.[6]
-
Cy5 is known for its far-red fluorescence, with an excitation peak at approximately 650 nm and an emission peak around 670 nm.[6] These dyes are extensively used for labeling nucleic acids and proteins in applications like microarrays and in vivo imaging.[6]
Alexa Fluor Dyes
The Alexa Fluor family of dyes was developed to overcome the limitations of conventional fluorescent probes. They are sulfonated compounds, which makes them more hydrophilic and soluble.[][9] Key advantages of Alexa Fluor dyes include:
-
High Brightness and Photostability : They are generally brighter and more photostable than their conventional counterparts.[10][11][12]
-
pH Insensitivity : Their fluorescence is stable over a broad pH range.[10][13]
-
Wide Spectral Range : The Alexa Fluor series spans the visible and near-infrared spectrum, offering a wide selection of colors for multicolor imaging.[9][10] For example, Alexa Fluor 488 is a superior alternative to FITC, with similar spectral properties but better performance.[9]
Quantitative Data Summary
The following table summarizes the key photophysical properties of the discussed fluorescent tracers.
| Fluorescent Tracer | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| This compound | Data not available | Data not available | Data not available | Naphthalene core suggests potential for specific sensing applications.[14] | Limited publicly available data on photophysical properties. |
| Fluorescein Isothiocyanate (FITC) | ~495[2] | ~519[2] | ~0.92 (relative to fluorescein)[1] | High absorptivity, good quantum yield.[1] | Prone to photobleaching, pH-sensitive.[1] |
| Rhodamine B | ~553 (in methanol) | ~627 (in methanol) | 0.49 - 0.65 (in ethanol)[4] | Good photostability compared to FITC.[5] | Fluorescence can be temperature-sensitive.[4] |
| Cyanine 3 (Cy3) | ~550[6] | ~570[6] | Data varies by conjugate | High molar extinction coefficient, good stability.[6][] | Can be sensitive to the electronic environment.[] |
| Cyanine 5 (Cy5) | ~650[6] | ~670[6] | Data varies by conjugate | Far-red emission minimizes autofluorescence.[6] | Can be sensitive to the electronic environment.[] |
| Alexa Fluor 488 | 495[10] | 519[10] | 0.92[16] | High brightness, photostable, pH-insensitive.[10] | Higher cost compared to traditional dyes. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33[16] | Bright far-red emission, very photostable.[17] | Higher cost compared to traditional dyes. |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible results in fluorescence-based experiments.[18][19]
General Protocol for Immunofluorescence Staining
-
Cell Seeding and Fixation : Seed cells on coverslips and allow them to adhere. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the cells with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing : Wash the cells three times with PBS.
-
Secondary Antibody Incubation : Incubate the cells with the fluorescently labeled secondary antibody (e.g., an Alexa Fluor conjugate) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting : Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging : Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
General Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
The comparative method is a reliable way to determine the fluorescence quantum yield (ΦF) of a test sample by comparing it to a standard with a known quantum yield.[20]
-
Standard and Sample Preparation : Prepare dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement : Measure the absorbance of the standard and test solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement : Record the fluorescence emission spectra of both the standard and the test sample using a fluorometer. The excitation wavelength should be the same for both measurements.
-
Integration of Fluorescence Spectra : Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the test sample.
-
Quantum Yield Calculation : Calculate the quantum yield of the test sample (ΦX) using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (nX^2 / nST^2)
Where:
-
ΦST is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively.
-
Visualizations
Experimental Workflow: Immunofluorescence Staining
Caption: A typical workflow for immunofluorescence staining.
Logical Diagram: Fluorescent Tracer Selection
Caption: Key criteria for selecting a suitable fluorescent tracer.
Simplified Jablonski Diagramdot
References
- 1. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Fluorescein isothiocyanate (FITC) Biological Tracer [sigmaaldrich.com]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lumiprobe.com [lumiprobe.com]
- 9. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - EE [thermofisher.com]
- 11. flowcytometrynet.com [flowcytometrynet.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. assets.ctfassets.net [assets.ctfassets.net]
- 19. opticalpathways.com [opticalpathways.com]
- 20. static.horiba.com [static.horiba.com]
Comparative Analysis of 2-(Aminomethyl)-4-fluoronaphthalene Derivatives as Monoamine Transporter Inhibitors: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting neuropsychiatric and neurodegenerative disorders has led to a significant focus on monoamine transporters (MATs). These integral plasma-membrane proteins, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), regulate the concentration of key neurotransmitters in the synaptic cleft.[1][2] The naphthalene scaffold has emerged as a versatile platform in medicinal chemistry, with numerous derivatives showing a broad spectrum of biological activities.[3] This guide provides a framework for the comparative analysis of a hypothetical series of 2-(Aminomethyl)-4-fluoronaphthalene derivatives to assess their potency as MAT inhibitors. While specific experimental data for this chemical series is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and conceptual diagrams necessary for such an investigation.
Hypothetical Compound Series
For the purpose of this guide, we will consider a series of this compound derivatives with variable substitutions (R1 and R2) on the amino group. The core structure is as follows:
Core Structure: this compound
| Compound ID | R1 | R2 |
| Derivative 1 | H | H |
| Derivative 2 | CH₃ | H |
| Derivative 3 | CH₃ | CH₃ |
| Derivative 4 | C₂H₅ | H |
| Derivative 5 | Cyclopropyl | H |
Experimental Protocols
A thorough comparative analysis of the potency of these derivatives would necessitate a series of in vitro assays to determine their affinity for and inhibition of each of the three monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. In this case, membranes prepared from cells expressing human DAT, SERT, or NET would be incubated with a specific radioligand and varying concentrations of the test compounds.
Experimental Procedure:
-
Membrane Preparation: HEK293 cells stably expressing human DAT, SERT, or NET are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and a range of concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each compound at each transporter.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals. This provides a functional measure of the compound's potency.
Experimental Procedure:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET). The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomes.
-
Assay: Synaptosomes are pre-incubated with varying concentrations of the test compounds.
-
Uptake Initiation: The uptake of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is initiated by adding it to the synaptosomal suspension.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined using non-linear regression analysis.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and structured table to facilitate easy comparison of the potency and selectivity of the derivatives.
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | SERT/DAT Selectivity Ratio (Ki) | NET/DAT Selectivity Ratio (Ki) |
| Derivative 1 | ||||||||
| Derivative 2 | ||||||||
| Derivative 3 | ||||||||
| Derivative 4 | ||||||||
| Derivative 5 | ||||||||
| Cocaine | ||||||||
| Fluoxetine | ||||||||
| Desipramine |
Selectivity Ratio = Ki (or IC50) for DAT / Ki (or IC50) for SERT or NET. A higher ratio indicates greater selectivity for SERT or NET over DAT.
Visualizations
Monoamine Transporter Signaling Pathway
The following diagram illustrates the general mechanism of monoamine reuptake by transporters in the presynaptic neuron.
Caption: General mechanism of monoamine neurotransmitter reuptake.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in the radioligand binding assay used to determine the affinity of the test compounds for monoamine transporters.
Caption: Workflow for radioligand binding assay.
By following this structured approach, researchers can effectively conduct a comparative analysis of the potency of this compound derivatives, or any other novel chemical series, at monoamine transporters. This will enable the identification of promising lead compounds for further development as potential therapeutics for a range of neurological and psychiatric conditions.
References
Navigating the Labyrinth of Neuronal Signaling: A Comparative Guide to 2-(Aminomethyl)-4-fluoronaphthalene-based Probes and Alternatives for Monoamine Transporter Research
For researchers, scientists, and drug development professionals, the precise interrogation of monoamine transporters (MATs) is paramount to unraveling the complexities of neurological disorders and developing targeted therapeutics. Fluorescent probes offer a powerful tool for visualizing and quantifying these transporters, but their utility is dictated by their selectivity. This guide provides a comparative analysis of 2-(aminomethyl)-4-fluoronaphthalene-based probes and other key fluorescent ligands, offering insights into their cross-reactivity and performance based on available experimental data.
While specific cross-reactivity data for this compound-based probes are not extensively documented in publicly available literature, an analysis of structurally similar compounds and probes targeting the same biological systems—namely the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—can provide valuable guidance. The naphthalene scaffold is a common feature in many fluorescent probes due to its favorable photophysical properties.[1] The aminomethyl group suggests a potential interaction with the substrate-binding sites of monoamine transporters.
This guide will compare the performance of various fluorescent probes for MATs, highlighting their reported affinities and selectivities. Understanding the potential for off-target binding is crucial for the accurate interpretation of experimental results.
Performance Comparison of Monoamine Transporter Probes
The ideal fluorescent probe for a specific monoamine transporter should exhibit high affinity for its target and minimal cross-reactivity with other transporters and receptors. The following table summarizes the binding affinities (Ki, in nM) of several representative fluorescent probes for SERT, DAT, and NET. Lower Ki values indicate higher affinity.
| Probe/Ligand | Primary Target | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Reference |
| Hypothetical this compound Probe | SERT/MATs | Not Available | Not Available | Not Available | - |
| JHC 1-64 (Cocaine Analog) | DAT | - | 18 - 62 | - | [2] |
| Nisoxetine-based Probe 6 | NET | 785 | 1540 | 43 | [3] |
| (S)-PPHT-NBD | D2 Receptor | - | - | - | [4] |
| SKF 83566-NBD | D1 Receptor | - | - | - | [4] |
| FFN102 | DAT | - | High Selectivity | - | [5] |
Note: The data for the hypothetical this compound probe is not available. The other probes are included for comparative purposes to illustrate the range of affinities and selectivities that can be achieved.
Visualizing Experimental Workflows
To assess the cross-reactivity of a novel probe, a systematic experimental workflow is essential. The following diagrams, generated using the DOT language, illustrate the key steps in characterizing a new fluorescent probe for monoamine transporters.
Caption: Workflow for characterizing a novel monoamine transporter probe.
Signaling Pathway Perturbation
Fluorescent probes can be used to investigate how drugs modulate monoamine transporter function. The following diagram illustrates a simplified signaling pathway involving the serotonin transporter and the potential points of intervention by a selective probe or drug.
Caption: Simplified serotonin signaling pathway and points of modulation.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are methodologies for key experiments used to assess the cross-reactivity of fluorescent probes.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor or transporter.[6]
Objective: To determine the binding affinity (Ki) of the this compound-based probe for SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test probe: this compound-based probe at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test probe.
-
For non-specific binding determination, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of a known selective ligand.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test probe that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Confocal Fluorescence Microscopy
This technique allows for the visualization of the probe's binding to its target in a cellular context.[7]
Objective: To visually assess the selectivity of the this compound-based probe for cells expressing SERT, DAT, or NET.
Materials:
-
HEK293 cells stably expressing EGFP-tagged human SERT, DAT, or NET.
-
Wild-type HEK293 cells (as a negative control).
-
Cell culture medium.
-
The this compound-based probe.
-
Confocal microscope.
Procedure:
-
Plate the different cell lines in glass-bottom dishes suitable for microscopy.
-
Incubate the cells with a low nanomolar concentration of the fluorescent probe for a specified time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with fresh medium to remove unbound probe.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for both the probe and the EGFP tag.
-
Observe and compare the fluorescence signal from the probe in the different cell lines. Specific binding will result in a strong signal in the cells expressing the target transporter, which should co-localize with the EGFP signal, and minimal signal in the wild-type cells and cells expressing the other transporters.
Conclusion
The development of highly selective fluorescent probes is critical for advancing our understanding of monoamine transporter biology and its role in disease. While direct cross-reactivity data for this compound-based probes is currently limited, the methodologies and comparative data presented in this guide provide a framework for their evaluation. By employing rigorous experimental protocols, researchers can thoroughly characterize the selectivity of novel probes and ensure the reliability of their findings. The continued development of next-generation fluorescent tools will undoubtedly illuminate new avenues for therapeutic intervention in a host of neurological and psychiatric disorders.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent and biotin probes for dopamine receptors: D1 and D2 receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of 2-(Aminomethyl)-4-fluoronaphthalene in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological specificity of the novel compound 2-(Aminomethyl)-4-fluoronaphthalene. Due to the limited public data on this specific molecule, we present a hypothetical evaluation targeting the human Serotonin Transporter (hSERT), a plausible target based on its chemical structure. The compound's performance is benchmarked against established Selective Serotonin Reuptake Inhibitors (SSRIs) to provide a robust context for its potential selectivity and off-target effects.
Introduction to Target and Compound Class
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[1] It is a primary target for a wide range of antidepressants. The aminomethylnaphthalene scaffold of the compound of interest is structurally related to molecules known to interact with monoamine transporters.[2][3] This guide will compare our hypothetical compound, designated AMFN , against three well-characterized SSRIs:
-
Escitalopram: The active (S)-enantiomer of Citalopram, known for its exceptionally high selectivity for SERT.[4][5]
-
Paroxetine: A potent SERT inhibitor that also displays moderate affinity for the norepinephrine transporter (NET).[6][7]
-
Dapoxetine: A short-acting SSRI with a naphthalene moiety, designed for on-demand treatment of premature ejaculation.[2][3][8]
Specificity is paramount in drug development. For a SERT inhibitor, high selectivity over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is crucial for minimizing side effects such as cardiovascular changes or abuse potential.
Comparative Binding Affinity and Selectivity
The primary measure of a compound's specificity is its binding affinity (Ki) for its intended target versus its affinity for other potential targets. A lower Ki value indicates a higher binding affinity. The following table summarizes established binding affinities for our selected reference compounds and includes placeholder data for our hypothetical compound, AMFN, to illustrate a potential screening outcome.
| Compound | hSERT (Ki, nM) | hNET (Ki, nM) | hDAT (Ki, nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| AMFN (Hypothetical) | 2.5 | 450 | >10,000 | 180x | >4,000x |
| Escitalopram | 1.1[4] | 7,800[4] | 27,400[4] | 7,090x | 24,909x |
| Paroxetine | 0.14 | 38 | >1,000 | 271x | >7,142x |
| Dapoxetine | 0.8 | 120 | 210 | 150x | 263x |
Note: Ki values for reference compounds are compiled from multiple sources and represent typical reported values. Lower Ki indicates higher affinity.
Signaling and Mechanism of Action
The diagram below illustrates the role of SERT in a serotonergic synapse and the mechanism of action for a reuptake inhibitor like AMFN. By blocking SERT, the compound increases the concentration and duration of serotonin in the synaptic cleft, enhancing downstream signaling.
Experimental Protocols
Evaluating the specificity of a novel compound requires a standardized set of experiments. The core methodologies are radioligand binding assays and functional uptake inhibition assays.
This assay quantifies the affinity of a compound for a target receptor or transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of AMFN for hSERT, hNET, and hDAT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.
-
Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), and [³H]WIN 35,428 (for hDAT).
-
Test compound (AMFN) and reference compounds at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (or buffer for total binding).
-
Non-specific Binding: A parallel set of wells includes a high concentration of a known, non-labeled inhibitor (e.g., imipramine for SERT) to determine non-specific binding.
-
Equilibration: Incubate the plates for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures how effectively a compound inhibits the actual function of the transporter.
-
Objective: To determine the IC50 value of AMFN for inhibiting the uptake of serotonin by hSERT.
-
Materials:
-
Intact HEK293 cells stably expressing hSERT.
-
Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).
-
Test compound (AMFN) and reference compounds.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
-
Procedure:
-
Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to form a confluent monolayer.[9]
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).[10][11]
-
Uptake Initiation: Add a fixed concentration of [³H]5-HT to each well to initiate the uptake reaction.
-
Incubation: Incubate for a very short, defined period (e.g., 1-5 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.[10]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis & Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the functional IC50 value.
-
Experimental and Logic Workflow
The logical progression for evaluating a novel compound's specificity follows a tiered approach, starting with broad screening and moving to more specific functional assessments.
This workflow ensures that resources are focused on compounds that not only bind to the target with high affinity and selectivity but also demonstrate functional inhibition, which is a prerequisite for therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dapoxetine - Wikipedia [en.wikipedia.org]
- 3. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escitalopram - Wikipedia [en.wikipedia.org]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine binding to the rat norepinephrine transporter in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-(Aminomethyl)-4-fluoronaphthalene versus Fluorescein Isothiocyanate (FITC) for Labeling Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the outcome of an experiment. This guide provides a detailed comparison of two fluorescent labeling agents: the well-established Fluorescein isothiocyanate (FITC) and the less characterized 2-(Aminomethyl)-4-fluoronaphthalene.
This guide will therefore focus on providing a comprehensive overview of FITC, including its properties and labeling protocols, while noting the current lack of comparative data for this compound.
Fluorescein Isothiocyanate (FITC): A Detailed Profile
FITC is an amine-reactive derivative of fluorescein, a well-known fluorophore.[3] The isothiocyanate group (-N=C=S) of FITC readily reacts with primary and secondary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[3][4] This reactivity makes it a versatile tool for labeling a wide range of biomolecules, including antibodies, peptides, and nucleic acids.[3]
Physicochemical and Photophysical Properties of FITC
A summary of the key properties of FITC is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂₁H₁₁NO₅S | [2] |
| Molecular Weight | 389.38 g/mol | [5] |
| Excitation Maximum (λex) | ~495 nm | [2] |
| Emission Maximum (λem) | ~519 nm | [2] |
| Appearance | Yellow/Orange powder | |
| Emitted Light Color | Green | [2] |
Experimental Protocol: FITC Labeling of Proteins
The following is a general protocol for labeling proteins with FITC. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Elution buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with FITC.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. The molar ratio of FITC to protein typically ranges from 10:1 to 20:1, but the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.
-
Purification: Separate the labeled protein from unreacted FITC and hydrolysis products using a size-exclusion chromatography column pre-equilibrated with the elution buffer. The first colored fraction to elute will be the FITC-labeled protein.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Labeling Chemistry and Workflow
The chemical reaction between the isothiocyanate group of FITC and a primary amine on a protein results in the formation of a stable thiourea linkage. This process is fundamental to its application as a labeling agent.
Figure 1. A generalized workflow for labeling proteins with FITC.
Signaling Pathway and Reaction Mechanism
The fundamental reaction for FITC labeling involves the nucleophilic attack of a primary amine from the protein on the electrophilic carbon atom of the isothiocyanate group of FITC.
Figure 2. The reaction mechanism of FITC with a primary amine.
Conclusion
FITC remains a popular and effective fluorescent label for a wide array of biological applications due to its well-characterized properties, straightforward labeling chemistry, and commercial availability. Its bright green fluorescence is readily detectable with standard fluorescence microscopy and flow cytometry instrumentation.
In contrast, this compound is not a commonly documented fluorescent label, and as such, a direct, data-driven comparison with FITC is not possible at this time. While naphthalene-based fluorophores are of interest in fluorescence research, the specific utility and characteristics of this compound for biomolecule labeling remain to be established in the scientific literature. Researchers considering novel fluorophores should undertake rigorous characterization of their photophysical properties, labeling efficiency, and stability to ensure reliable and reproducible experimental results. For routine labeling applications where a green fluorescent probe is required, FITC and its more photostable derivatives remain the industry standard.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of High-Throughput Screening: A Comparative Guide to Fluorescent Probes
In the fast-paced realm of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The success of these campaigns hinges on the selection of robust and sensitive assay technologies. While the specific compound 2-(Aminomethyl)-4-fluoronaphthalene is not extensively documented in publicly available HTS performance benchmarks, this guide provides a comprehensive comparison of established fluorescent probe technologies that are fundamental to modern HTS applications. This document serves as a practical resource for researchers, scientists, and drug development professionals to navigate the critical choices in assay design.
Performance Characteristics of Common Fluorescence-Based HTS Assays
The selection of a fluorescent probe is a critical step in the development of a successful HTS assay.[1] A variety of fluorescence-based techniques are routinely employed, each with its own set of advantages and limitations. The choice of assay technology is often dictated by the biological question, the nature of the molecular target, and the desired throughput. Below is a comparative summary of the most common fluorescence-based HTS assays.
| Assay Technology | Principle | Key Advantages | Key Disadvantages | Typical Applications |
| Fluorescence Intensity (FI) | Measures the change in the total fluorescence of a sample. | Simple, inexpensive, and widely applicable. | Prone to interference from colored compounds and light scattering. | Enzyme activity assays, cell viability assays. |
| Fluorescence Polarization (FP) | Measures the change in the rotational motion of a fluorescent molecule upon binding to a larger partner.[2] | Homogeneous (no-wash) format, robust, and less susceptible to some interferences.[2] | Requires a specific fluorescent probe for each target, sensitive to viscosity changes. | Protein-protein interactions, protein-ligand binding.[2] |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores (a donor and an acceptor) when in close proximity. | Homogeneous format, provides spatial information about molecular interactions. | Requires careful selection of donor-acceptor pairs, can be complex to optimize. | Protein-protein interactions, conformational changes, cleavage assays. |
| Time-Resolved FRET (TR-FRET) | A variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence. | High signal-to-noise ratio, reduced interference from scattered light and autofluorescence. | Requires specialized instrumentation, can be more expensive. | Kinase assays, GPCR signaling, protein-protein interactions. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity as fluorescent molecules diffuse through a small observation volume. | Provides information on molecular concentration, diffusion, and aggregation. | Requires specialized and sensitive instrumentation, low throughput. | Characterization of molecular interactions, determination of binding constants. |
Generalized Experimental Protocol for a Fluorescence-Based HTS Assay
The following protocol outlines the key steps in performing a typical fluorescence-based high-throughput screening assay. This protocol is a generalized template and will require optimization based on the specific assay technology, target, and compound library.
1. Assay Development and Optimization:
-
Reagent Preparation: Prepare all necessary reagents, including buffer solutions, the fluorescent probe, the biological target (e.g., enzyme, receptor), and any necessary co-factors or substrates.
-
Probe Concentration Optimization: Determine the optimal concentration of the fluorescent probe to achieve a robust signal-to-background ratio.
-
Target Concentration Optimization: Titrate the biological target to determine the concentration that yields a sensitive and reproducible assay window.
-
Assay Robustness Assessment: Evaluate the assay performance by calculating the Z'-factor, a statistical measure of the separation between positive and negative controls.[3] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
2. High-Throughput Screening:
-
Compound Plating: Dispense the compound library into multi-well plates (e.g., 384- or 1536-well plates) using automated liquid handling systems.
-
Reagent Addition: Add the assay reagents (fluorescent probe, biological target, etc.) to the compound plates.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for the biological reaction or binding to occur.
-
Signal Detection: Read the fluorescence signal using a plate reader compatible with the chosen assay technology (e.g., fluorescence intensity, polarization, or time-resolved fluorescence).
3. Data Analysis and Hit Identification:
-
Data Normalization: Normalize the raw data to account for plate-to-plate and well-to-well variations.
-
Hit Selection: Identify "hits" as compounds that produce a signal that deviates significantly from the negative controls (e.g., >3 standard deviations).
-
Dose-Response Confirmation: Confirm the activity of the primary hits by performing dose-response experiments to determine their potency (e.g., IC50 or EC50).
4. Hit Validation and Secondary Screening:
-
Interference Assays: Perform counter-screens to eliminate false positives caused by compound interference with the assay technology (e.g., autofluorescence, quenching).
-
Orthogonal Assays: Validate the confirmed hits in a secondary, independent assay to confirm their biological activity.
-
Selectivity Profiling: Assess the selectivity of the validated hits against related targets to understand their specificity.
Visualizing HTS Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in high-throughput screening and the biological systems they interrogate, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A representative kinase signaling pathway amenable to HTS.
References
- 1. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the in vivo Efficacy of 2-(Aminomethyl)-4-fluoronaphthalene-Drug Conjugates: A Comparative Analysis
Researchers in the field of targeted drug delivery are continuously exploring novel linker technologies to enhance the therapeutic window of drug conjugates. This guide provides a comparative overview of the in vivo efficacy of drug conjugates utilizing a 2-(Aminomethyl)-4-fluoronaphthalene linker against established alternative linker platforms. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a comprehensive assessment for drug development professionals.
Introduction
The linker component of a drug conjugate is a critical determinant of its pharmacokinetic profile, efficacy, and tolerability. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and potent payload delivery within the target tumor microenvironment. The this compound moiety represents a class of aromatic linkers with potential for tailored stability and release kinetics. This guide assesses its performance based on available preclinical data and compares it to widely used linker technologies.
Comparative Analysis of In Vivo Efficacy
Currently, there is a notable absence of publicly available in vivo efficacy data specifically for drug conjugates employing a this compound linker. Extensive searches of scientific literature and patent databases did not yield specific experimental results, such as tumor growth inhibition, biodistribution, or toxicity profiles for conjugates utilizing this particular linker.
To provide a valuable comparative context for researchers, this guide will therefore focus on the established in vivo performance of benchmark linker technologies that a novel linker like this compound would be compared against during preclinical evaluation. The key performance indicators for these established linkers are summarized in the tables below.
Table 1: Comparative In Vivo Efficacy of Common Cleavable Linkers
| Linker Type | Representative Conjugate (Payload) | Tumor Model | Key Efficacy Outcome | Reference |
| Valine-Citrulline (VC) | Brentuximab Vedotin (MMAE) | Hodgkin Lymphoma Xenograft | Tumor regression at doses of 1-3 mg/kg. | [1] |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin (Calicheamicin) | Acute Myeloid Leukemia Xenograft | Dose-dependent tumor growth inhibition. | [2] |
| Glucuronide | Glucuronide-MMAE Conjugate | Breast Cancer Xenograft | Significant tumor growth inhibition, efficacy comparable to or exceeding VC-based ADCs in some models. | [2] |
| Disulfide | Disulfide-DM1 Conjugate | Human Lymphoma Xenograft | Tumor regression observed, with efficacy dependent on the steric hindrance around the disulfide bond. | [3] |
Table 2: Comparative In Vivo Efficacy of Non-Cleavable Linkers
| Linker Type | Representative Conjugate (Payload) | Tumor Model | Key Efficacy Outcome | Reference |
| Thioether (SMCC) | Ado-trastuzumab Emtansine (DM1) | HER2+ Breast Cancer Xenograft | Significant tumor growth inhibition and improved survival. | [4] |
Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed methodologies for key experiments typically cited in the preclinical in vivo assessment of novel drug-linker conjugates. These protocols would be essential for evaluating a new linker such as this compound.
Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of the drug conjugate in a relevant cancer model.
Methodology:
-
Cell Line and Animal Model: Select a cancer cell line that overexpresses the target antigen for the antibody component of the conjugate. Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are typically used.
-
Tumor Implantation: Subcutaneously implant a suspension of the selected cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Dosing: Administer the drug conjugate, a control antibody, and a vehicle control intravenously at specified doses and schedules.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition or tumor regression. Survival can be a secondary endpoint.
-
Data Analysis: Statistically analyze the differences in tumor growth between the treatment and control groups.
Pharmacokinetic (PK) and Linker Stability Study
Objective: To determine the pharmacokinetic profile of the conjugate and assess the stability of the linker in circulation.
Methodology:
-
Animal Model: Use a relevant animal model, often healthy mice or rats.
-
Dosing: Administer a single intravenous dose of the drug conjugate.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 7 days).
-
Sample Processing: Process blood samples to separate plasma.
-
Bioanalytical Method: Use validated bioanalytical methods, such as ligand-binding assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of:
-
Total antibody (conjugated and unconjugated).
-
Antibody-conjugated drug.
-
Free payload.
-
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life. The ratio of antibody-conjugated drug to total antibody over time provides a measure of linker stability.
Visualization of Key Concepts
To aid in the understanding of the principles of drug conjugate action and evaluation, the following diagrams illustrate a generalized signaling pathway targeted by many cytotoxic payloads and a typical experimental workflow.
Caption: Workflow for preclinical in vivo evaluation of a novel drug conjugate.
Caption: Generalized signaling pathway for ADCs with microtubule-inhibiting payloads.
While direct in vivo efficacy data for this compound-drug conjugates is not currently available in the public domain, this guide provides a framework for its potential evaluation. By employing the standardized experimental protocols outlined and comparing the resulting data against the established benchmarks of widely used linker technologies, researchers can effectively assess the therapeutic potential of this novel linker. The key to advancing new linker chemistries lies in rigorous preclinical testing to demonstrate superior stability, targeted payload release, and ultimately, an improved therapeutic index.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of 2-(Aminomethyl)-4-fluoronaphthalene Down the Drain or in General Waste. This compound must be treated as hazardous chemical waste. Segregate from other waste streams to prevent hazardous reactions.[1]
This document provides essential guidance on the safe and proper disposal of this compound, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Hazard Identification and Waste Classification
Key considerations for classification:
-
Aromatic Amines: This class of compounds can be toxic and may have carcinogenic properties.[2][3]
-
Fluorinated Organic Compounds: These can be persistent in the environment and may require specific disposal methods like incineration at high temperatures.
-
Naphthalene Derivatives: Naphthalene-based compounds are often classified as environmental hazards, toxic to aquatic life.
Segregation and Storage of Waste
Proper segregation is the first critical step in safe disposal.
-
Waste Container: Use a designated, properly labeled, and sealed container for all waste containing this compound. The container should be made of a compatible material (e.g., glass or polyethylene). Do not use metal containers for corrosive materials.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1] Storage should be in a designated satellite accumulation area for hazardous waste.
Disposal Procedures
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][5]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7] Provide them with an accurate description of the waste.
Spill and Decontamination Procedures
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[8]
-
Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or decontamination solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Disposal Data Summary
Since specific quantitative data for this compound is not available, the following table provides general guidelines for related chemical waste.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [6] |
| Acutely Hazardous Waste Accumulation Limit | 1 quart for acutely hazardous ("P-listed") waste. | [7] |
| General Hazardous Waste Accumulation Limit | Up to 55 gallons in a satellite accumulation area. | [7] |
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of chemical waste.
This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific protocols and the relevant Safety Data Sheets for the chemicals you are working with.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. ethz.ch [ethz.ch]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. international.skcinc.com [international.skcinc.com]
Essential Safety and Operational Guidance for 2-(Aminomethyl)-4-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Aminomethyl)-4-fluoronaphthalene. The following step-by-step guidance is designed to ensure the safe handling of this compound in a laboratory setting, minimizing exposure risk and ensuring proper disposal.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Toxic if swallowed, inhaled, or in contact with skin[2].
-
May cause irritation to the skin, eyes, and respiratory system[2].
-
Potential for long-term health effects with prolonged exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure to check for breakthrough times with similar aromatic amines if available[6][7]. |
| Eyes | Safety goggles and face shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing[7][8]. |
| Body | Laboratory coat and chemical-resistant apron | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is also necessary[9]. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge, especially when handling the solid compound or when working outside of a certified chemical fume hood[1][10]. |
| Feet | Closed-toe shoes | Chemical-resistant, closed-toe shoes are mandatory in the laboratory[7]. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of this compound, including weighing, dilution, and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure[11].
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the compound.
2. Weighing the Compound:
-
Wear all required PPE as detailed in the table above.
-
Use a dedicated, clean weighing vessel.
-
Carefully transfer the desired amount of the solid compound using a clean spatula.
-
Avoid generating dust. If the compound is a fine powder, handle it with extreme care.
-
Close the primary container immediately after weighing.
3. Dissolving the Compound:
-
In the chemical fume hood, add the weighed this compound to the chosen solvent in a suitable flask.
-
Use a magnetic stirrer or gentle manual swirling to dissolve the compound.
-
Keep the container covered as much as possible during dissolution.
4. Transferring the Solution:
-
Use a calibrated pipette or a syringe with a blunt-tip needle for accurate and safe transfer of the solution.
-
Avoid splashing by dispensing the liquid slowly against the inner wall of the receiving vessel.
5. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand[3].
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates the standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container[12].
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Methodology:
-
All waste containing this compound should be disposed of as hazardous waste through your institution's EHS program.
-
Incineration at a licensed hazardous waste facility is a common and effective disposal method for halogenated organic compounds[13].
-
Never dispose of this compound down the drain or in regular trash[14].
The logical relationship for the disposal plan is outlined in the following diagram.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chembk.com [chembk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. geneseo.edu [geneseo.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. hsa.ie [hsa.ie]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. keyorganics.net [keyorganics.net]
- 12. static.igem.org [static.igem.org]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. policies.dartmouth.edu [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
